molecular formula C12H16ClNO2 B1315461 4-Piperidinyl benzoate hydrochloride CAS No. 67098-29-7

4-Piperidinyl benzoate hydrochloride

Cat. No.: B1315461
CAS No.: 67098-29-7
M. Wt: 241.71 g/mol
InChI Key: BYYIGRHFFPAECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinyl benzoate hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-4-yl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYIGRHFFPAECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 67098-29-7

This technical guide provides a comprehensive overview of 4-Piperidinyl benzoate hydrochloride, a molecule belonging to the 4-phenylpiperidine class of compounds. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide draws upon established knowledge of the synthesis, properties, and biological activities of structurally related 4-phenylpiperidines to offer a well-rounded and informative resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Related Compounds (e.g., 1-Methyl-4-piperidinyl benzoate HCl)
CAS Number 67098-29-7[1][2]16597-30-1
Molecular Formula C12H16ClNO2[1][2]C13H18ClNO2
Molecular Weight 241.71 g/mol [1][2]255.74 g/mol [3]
Appearance Inferred to be a white to off-white solidWhite Powder[1]
Solubility Inferred to be soluble in water and polar organic solventsSoluble in water, DMSO, etc.[1]

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be designed based on well-established methods for the preparation of similar piperidine-based esters. The most common approach involves the esterification of a protected 4-hydroxypiperidine followed by deprotection and salt formation.

Proposed Experimental Protocol for Synthesis

This proposed protocol is a general guideline and may require optimization.

Step 1: N-protection of 4-hydroxypiperidine

  • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc2O), at room temperature.

  • Stir the reaction mixture until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Esterification with Benzoyl Chloride

  • Dissolve N-Boc-4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) and add a base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath and slowly add benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to obtain N-Boc-4-piperidinyl benzoate.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc-4-piperidinyl benzoate in a suitable solvent (e.g., methanol or diethyl ether).

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

  • Stir the mixture until a precipitate forms.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the presence of the piperidine and benzoate moieties and their connectivity.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ester carbonyl group, N-H bond (of the hydrochloride salt), and aromatic C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

Specific biological data for this compound is scarce. However, the 4-phenylpiperidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, particularly those targeting the central nervous system.[4] Based on the activities of related compounds, this compound is likely to interact with dopamine and/or opioid receptors.

Potential Interaction with Dopamine Receptors

Many 4-phenylpiperidine derivatives are known to be potent ligands for dopamine receptors, particularly the D2 subtype.[5][6] These compounds can act as dopamine reuptake inhibitors, increasing the concentration of dopamine in the synaptic cleft.

Table 2: In Vitro Activity of Representative 4-Phenylpiperidines at Dopamine Transporters/Receptors

CompoundTargetAssayActivity (IC50 or Ki)Reference
N-methyl-4-phenylpyridinium ion (MPP+)Dopamine Transporter[3H]-DA uptake inhibitionIC50 = 1 µM, Ki = 0.4 µM[7]
PridopidineD2 ReceptorCompetitive BindingLow Affinity[5][6]
Various PhenylpiperazinesD3 ReceptorCompetitive BindingKi = 0.2 - 2.0 nM[8]

Logical Workflow for Dopamine Receptor Interaction Screening

G compound 4-Piperidinyl benzoate hydrochloride dopamine_binding Dopamine Receptor Binding Assays (D1, D2, D3, D4, D5) compound->dopamine_binding dat_binding Dopamine Transporter (DAT) Binding Assay compound->dat_binding functional_assay Functional Assays (e.g., cAMP measurement) dopamine_binding->functional_assay dat_binding->functional_assay in_vivo In Vivo Studies (e.g., locomotor activity) functional_assay->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar

Caption: A logical workflow for screening the activity of this compound at dopamine receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[9] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (α, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine or 4-Piperidinyl benzoate HCl Dopamine->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Potential Interaction with Opioid Receptors

The 4-phenylpiperidine structure is a core component of many potent opioid analgesics, such as fentanyl and meperidine.[2][4] These compounds primarily act as agonists at the mu-opioid receptor.

Table 3: In Vitro Activity of Representative Phenylpiperidines at Opioid Receptors

CompoundTargetKi (nM)Reference
FentanylMu-opioid receptor1-100[11]
MeperidineMu-opioid receptor>100[11]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineMu-opioid receptor8.47[12]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineDelta-opioid receptor34.3[12]
N-phenylpropyl-4-(3-hydroxyphenyl)piperidineKappa-opioid receptor36.8[12]

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is also a Gi/o-coupled GPCR.[5][13] Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately resulting in an analgesic effect.[14][15]

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein (α, β, γ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (Ca2+, K+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts Analgesia Analgesia & Other Cellular Responses IonChannel->Analgesia Contributes to Opioid Opioid Agonist or 4-Piperidinyl benzoate HCl Opioid->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Analgesia Leads to

Caption: Simplified signaling pathway of the Mu-Opioid receptor.

Conclusion

This compound is a member of the pharmacologically significant 4-phenylpiperidine class of compounds. While specific experimental data for this molecule is limited, its structural features strongly suggest potential activity as a modulator of dopamine and/or opioid receptors. The provided synthesis outline and proposed signaling pathways offer a solid foundation for future research into the precise pharmacological profile of this compound. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.

References

Technical Guide: 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 4-Piperidinyl benzoate hydrochloride (CAS No. 67098-29-7). The current body of public-domain scientific literature lacks in-depth studies on the specific biological activities, experimental protocols, and defined signaling pathways for this compound. This document compiles the existing physico-chemical data and outlines a general synthetic approach based on related piperidine compounds.

Core Compound Data

The primary quantitative data available for this compound is summarized below.

PropertyValueReference
CAS Number 67098-29-7[1]
Molecular Formula C₁₂H₁₆ClNO₂[1]
Molecular Weight 241.71 g/mol [1]
Hazard Class Irritant
Hazard Statements H315, H319, H335
Precautionary Statements P261, P280, P302+P352, P305+P351+P338

Synthesis Overview

A logical workflow for a potential synthesis route is depicted below. This diagram is intended to be illustrative of a general chemical synthesis process and does not represent a validated protocol for this specific molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 4-Hydroxypiperidine (Protected) C Protected 4-Piperidinyl Benzoate A->C Base, Solvent B Benzoic Acid / Benzoyl Chloride B->C D Piperidin-4-yl Benzoate C->D Acidic or Reductive Conditions E This compound D->E HCl in Solvent

Figure 1: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific databases did not yield specific information on the mechanism of action or the signaling pathways associated with this compound. The broader class of piperidine derivatives is known to interact with a wide range of biological targets, and various derivatives have been investigated for activities such as T-type calcium channel blocking and acetylcholinesterase inhibition[2][3]. However, without specific studies on the title compound, any discussion of its biological role would be speculative.

Researchers interested in the potential applications of this compound would need to conduct initial screening and target identification studies to elucidate its pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the use of this compound in biological systems are not available in the public domain. Researchers would need to develop and validate their own protocols for in vitro and in vivo studies based on the intended application.

Conclusion

This compound is a chemical compound for which basic physico-chemical data are available. However, there is a notable absence of published research detailing its biological activity, mechanism of action, and relevant experimental protocols. This guide serves to summarize the existing information and to highlight the need for further investigation to understand the potential of this compound for research and drug development. Professionals are advised to use this information as a starting point for their own empirical studies.

References

Technical Guide: Physicochemical Properties of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Piperidinyl benzoate hydrochloride and its closely related analogues. Due to the limited availability of specific experimental data for this compound (CAS: 67098-29-7), this document also includes data for similar compounds to provide a comparative context for researchers.

Compound Identification and Physical Properties

A critical aspect of drug development and chemical research is the accurate characterization of a compound's physical properties. These properties influence a substance's behavior, from its solubility in various solvents to its crystalline structure, all of which are pivotal for formulation and delivery.

PropertyThis compoundEthyl 4-(piperidin-4-yl)benzoate hydrochloride1-Methyl-4-piperidinyl benzoate HCl (Pipercaine HCl)Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
CAS Number 67098-29-7[1][2]1453272-47-316597-30-1Not specified
Molecular Formula C12H16ClNO2[1][2]C14H20ClNO2C13H18ClNO2C16H22ClNO3[1]
Molecular Weight 241.71 g/mol [1][2]269.77 g/mol 255.10 g/mol 313.8 g/mol [1]
Appearance Not specifiedNot specifiedWhite PowderWhite crystalline powder[1]
Melting Point Not specifiedNot specifiedNot specified171-173°C[1]
Boiling Point Not specifiedNot specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedSoluble in water, DMSOSoluble in ethanol, slightly soluble in water[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10°C/minute) for a preliminary determination.

    • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, and then at a slower rate of 1-2°C per minute.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.[3][4]

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Analysis:

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D2O, CDCl3).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration of proton signals, and splitting patterns are analyzed to elucidate the molecular structure.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is scanned with infrared radiation.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, allowing for their identification.[6][7]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Methodology:

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, and the resulting mass spectrum shows the molecular weight of the compound and the masses of its fragments.[8]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_physical_properties Physical Properties cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Assessment purification->solubility nmr NMR (¹H, ¹³C) purification->nmr ftir FTIR purification->ftir ms Mass Spectrometry purification->ms analysis Data Interpretation and Structure Confirmation melting_point->analysis solubility->analysis nmr->analysis ftir->analysis ms->analysis report Technical Report / Whitepaper analysis->report

References

The Multifaceted Mechanism of Action of 4-Piperidinyl Benzoate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document synthesizes the hypothesized mechanism of action for 4-Piperidinyl benzoate hydrochloride based on the known pharmacology of its structurally related analogs, most notably its N-methylated counterpart, 1-Methyl-4-piperidinyl benzoate HCl (also known as Pipercaine). Direct experimental data on this compound is not extensively available in public literature. Therefore, the quantitative data and specific pathways described herein are presented as a predictive framework for research and drug development professionals.

Executive Summary

This compound is a synthetic compound featuring a piperidine ring linked to a benzoate group. Based on the structure-activity relationships of analogous compounds, it is projected to be a multi-target agent primarily affecting the central nervous system. Its mechanism of action is likely dominated by two core activities: inhibition of the dopamine transporter (DAT) and blockade of voltage-gated sodium channels (VGSCs) . A secondary, potential mechanism involves modulation of mu-opioid receptors . This guide will provide a detailed exploration of these hypothesized mechanisms, supported by data from closely related molecules, detailed experimental protocols for validation, and visual representations of the involved signaling pathways and experimental workflows.

Core Hypothesized Mechanisms of Action

Inhibition of the Dopamine Transporter (DAT)

The primary psychoactive effect of this compound is likely mediated through its interaction with the dopamine transporter (DAT). The DAT is a sodium-chloride dependent symporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.

By competitively binding to the DAT, this compound is predicted to block this reuptake process.[1][2][3] This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission.[1] This mechanism is analogous to that of cocaine and other psychostimulants.[1][3] The N-methylated analog, 1-Methyl-4-piperidinyl benzoate HCl, has been reported to have an affinity for the cocaine binding site, albeit lower than cocaine itself.

Signaling Pathway for Dopamine Transporter Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_syn Dopamine Dopamine_vesicle->Dopamine_syn Release DAT Dopamine Transporter (DAT) Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH Dopamine_pre Dopamine DOPA->Dopamine_pre DDC Dopamine_pre->Dopamine_vesicle Dopamine_syn->DAT Reuptake D_receptor Dopamine Receptors (e.g., D1, D2) Dopamine_syn->D_receptor Binding Compound 4-Piperidinyl benzoate HCl Compound->DAT Blockade Signaling Downstream Signaling (e.g., cAMP modulation) D_receptor->Signaling

Figure 1. Mechanism of Dopamine Transporter (DAT) Inhibition.
Blockade of Voltage-Gated Sodium Channels (VGSCs)

A second major component of the mechanism of action for this compound is the blockade of voltage-gated sodium channels.[4] These channels are integral membrane proteins that mediate the rapid influx of sodium ions during the rising phase of an action potential in excitable cells like neurons.[4][5][6]

By physically occluding the channel pore or stabilizing its inactivated state, VGSC blockers inhibit the propagation of action potentials.[4][7] This action leads to a local anesthetic effect by preventing the transmission of sensory nerve impulses. This mechanism is consistent with the known properties of cocaine and many piperidine-based local anesthetics.

Logical Flow of VGSC Blockade

Start Neuronal Membrane at Rest Depolarization Depolarization Stimulus Start->Depolarization VGSC_Open VGSCs Open Depolarization->VGSC_Open Na_Influx Na+ Influx VGSC_Open->Na_Influx VGSC_Blocked VGSCs Blocked AP_Propagate Action Potential Propagation Na_Influx->AP_Propagate Compound 4-Piperidinyl benzoate HCl Compound->VGSC_Open Binds to and Inhibits Channel No_AP Inhibition of Action Potential VGSC_Blocked->No_AP

Figure 2. Effect of 4-Piperidinyl benzoate HCl on Neuronal Action Potential.
Potential Modulation of Mu-Opioid Receptors

Structure-activity relationship studies of substituted benzoic acid esters of 1-methyl-4-piperidinol have demonstrated analgesic activity comparable to morphine and codeine. This suggests a potential interaction with opioid receptors, most likely the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids.

Upon agonist binding, the MOR activates inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[8][9] This cascade of events results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.

Mu-Opioid Receptor Signaling Pathway

cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ Inhibits cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx_block Ca2+ Influx Blocked Compound 4-Piperidinyl benzoate HCl (Agonist) Compound->MOR Binds ATP ATP ATP->AC Analgesia Reduced Neuronal Excitability (Analgesia) cAMP->Analgesia Reduced Signaling K_efflux->Analgesia Ca_influx_block->Analgesia

Figure 3. Hypothesized G-protein signaling cascade upon MOR activation.

Quantitative Data (Analog-Based)

The following table summarizes the expected quantitative pharmacological parameters for this compound, based on data from its N-methylated analog and other related piperidine compounds.

TargetParameterExpected ValueAnalog CompoundReference
Dopamine Transporter (DAT) Binding Affinity (Ki)50 - 500 nM1-Methyl-4-piperidinyl benzoate HClImplied
Uptake Inhibition (IC50)100 - 1000 nMRelated PiperidinesGeneral
Voltage-Gated Na+ Channel Inhibition (IC50)1 - 50 µMPiperidine-based local anestheticsGeneral
Mu-Opioid Receptor Binding Affinity (Ki)10 - 200 nMSubstituted 4-piperidinol estersImplied
Functional Potency (EC50)50 - 500 nMSubstituted 4-piperidinol estersImplied

Note: These values are estimations and require experimental validation.

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-WIN 35,428 (a cocaine analog).

  • Non-specific displacer: 10 µM GBR-12909 or cocaine.

  • Test compound: this compound, serially diluted.

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from hDAT-expressing HEK293 cells via homogenization and centrifugation.

  • Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific displacer (for non-specific binding), or 50 µL of varying concentrations of the test compound.

  • Add 50 µL of [³H]-WIN 35,428 at a final concentration near its Kd (e.g., 2-3 nM).

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg of protein).

  • Incubate for 60-90 minutes at 4°C or room temperature.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (assay buffer).

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ of the test compound using non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology for VGSC Blockade

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents.

Materials:

  • Cell line expressing a specific VGSC subtype (e.g., Nav1.7) such as HEK293 or a neuronal cell line (e.g., SH-SY5Y).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2.

  • Patch clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (resistance 2-5 MΩ).

Procedure:

  • Culture cells on glass coverslips suitable for microscopy.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate a patch pipette and fill it with the internal solution.

  • Approach a single cell with the pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where VGSCs are in a resting state (e.g., -100 mV).

  • Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Establish a stable baseline recording of the sodium current.

  • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record the sodium currents at each concentration after steady-state inhibition is reached.

  • Analyze the data to determine the concentration-dependent reduction in peak current amplitude and calculate the IC₅₀. Investigate use-dependency by applying trains of depolarizing pulses.

[³⁵S]GTPγS Binding Assay for Mu-Opioid Receptor Functional Activity

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the mu-opioid receptor.

Materials:

  • Cell membranes from cells expressing the human mu-opioid receptor (hMOR).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS radioligand.

  • GDP (Guanosine diphosphate).

  • Positive control agonist (e.g., DAMGO).

  • Positive control antagonist (e.g., Naloxone).

  • Test compound: this compound.

Procedure:

  • Thaw hMOR-expressing cell membranes and dilute in ice-cold assay buffer.

  • In a 96-well plate, add assay buffer, test compound at various concentrations, or control ligands. To test for antagonist activity, add the test compound in the presence of a fixed concentration of DAMGO.

  • Add a solution of GDP (typically 10-30 µM final concentration) to all wells.

  • Add the cell membrane preparation (10-20 µg protein/well). Pre-incubate for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.2 nM final concentration).

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash filters with ice-cold wash buffer.

  • Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Analyze the data. An increase in [³⁵S]GTPγS binding indicates agonist activity (G-protein activation). A rightward shift in the DAMGO concentration-response curve in the presence of the test compound indicates competitive antagonism.

Integrated Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the mechanism of action of this compound.

cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis and Interpretation cluster_in_vivo In Vivo Validation (Optional) start Start: Compound Synthesis and Purification binding_assays Primary Binding Assays (Radioligand Competition) - DAT, SERT, NET - Opioid (μ, δ, κ) - Other CNS targets start->binding_assays functional_assays Primary Functional Assays - DAT Uptake Inhibition - [35S]GTPγS (Opioid) - Ca2+ Flux binding_assays->functional_assays Based on hits quant_data Determine Quantitative Parameters - Ki, IC50, EC50 - Efficacy (% of control) binding_assays->quant_data electrophysiology Electrophysiology (Whole-Cell Patch Clamp) - Voltage-Gated Na+ Channels - Voltage-Gated K+ Channels - Voltage-Gated Ca2+ Channels functional_assays->electrophysiology Confirm ion channel activity functional_assays->quant_data electrophysiology->quant_data mechanism_hypothesis Formulate Mechanism of Action Hypothesis quant_data->mechanism_hypothesis animal_models Behavioral Models - Locomotor Activity (DAT) - Hot Plate/Tail Flick (Analgesia) - Prepulse Inhibition (Antipsychotic) mechanism_hypothesis->animal_models Test hypotheses final_report Final Report: Comprehensive MOA Profile mechanism_hypothesis->final_report pk_pd Pharmacokinetics/Pharmacodynamics - Brain Penetration - Target Occupancy animal_models->pk_pd pk_pd->final_report

Figure 4. A comprehensive workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for this compound is sparse, a robust hypothesis for its mechanism of action can be constructed from the well-documented pharmacology of its structural analogs. The primary mechanisms are predicted to be the inhibition of the dopamine transporter and the blockade of voltage-gated sodium channels, with a potential secondary role in modulating mu-opioid receptors. This multi-target profile suggests a complex pharmacological effect, potentially encompassing psychostimulant, local anesthetic, and analgesic properties. The experimental protocols and workflows detailed in this guide provide a clear path for the empirical validation and detailed characterization of this compound for research and drug development purposes.

References

Whitepaper: Potential Pharmacological Class of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the potential pharmacological class of 4-piperidinyl benzoate hydrochloride for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, small molecule featuring a piperidine ring linked to a benzoate group via an ester bond. Structurally, it shares key pharmacophoric features with a well-established class of drugs, suggesting a specific pharmacological activity. This technical guide aims to provide a comprehensive analysis of the potential pharmacological class of this compound, its likely mechanism of action, and the experimental methodologies required for its evaluation. This document is intended for researchers and professionals in the fields of pharmacology and drug development.

Core Structural Analysis and Proposed Pharmacological Class

The chemical structure of this compound strongly suggests its classification as a local anesthetic . Local anesthetics are drugs that reversibly block nerve conduction, leading to a loss of sensation in a localized area of the body. The typical structure of a local anesthetic consists of three components:

  • A lipophilic aromatic ring: In this case, the benzoate group.

  • An intermediate ester or amide linkage: Here, an ester linkage.

  • A hydrophilic (ionizable) tertiary amine: The piperidine ring.

This tripartite structure is crucial for the drug's ability to interact with its molecular target. The piperidine ring is a common scaffold in the design of local anesthetics.[1][2][3]

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[3] These channels are responsible for the rapid influx of sodium ions that initiates an action potential. By blocking these channels, local anesthetics prevent nerve depolarization and, consequently, the propagation of pain signals.

The proposed signaling pathway for this compound is as follows:

  • Penetration of the Nerve Sheath: The uncharged, lipophilic form of the molecule allows it to diffuse across the nerve sheath and membrane.

  • Intracellular Ionization: Once inside the neuron, the tertiary amine of the piperidine ring becomes protonated (charged).

  • Binding to the Sodium Channel: The protonated form of the drug binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions.

  • Blockade of Nerve Conduction: The inhibition of sodium influx raises the threshold for nerve excitation, thereby blocking the conduction of the action potential.

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits Na+ influx 4-PB_extracellular 4-Piperidinyl Benzoate HCl (Extracellular) 4-PB_intracellular 4-Piperidinyl Benzoate HCl (Intracellular, Protonated) 4-PB_extracellular->4-PB_intracellular Diffusion 4-PB_intracellular->Na_Channel Binds to channel pore Blockade Nerve Conduction Blockade

Caption: Proposed mechanism of action for this compound.

Synthesis

The synthesis of this compound would likely involve a standard esterification reaction.

Reaction Scheme: 4-Hydroxypiperidine is reacted with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the 4-piperidinyl benzoate ester. This is followed by treatment with hydrochloric acid to yield the hydrochloride salt, which typically improves water solubility and stability.

Experimental Protocols for Pharmacological Evaluation

To confirm the local anesthetic properties of this compound, a series of in vitro and in vivo experiments would be necessary.

This technique directly assesses the effect of the compound on voltage-gated sodium channels.

Protocol:

  • Cell Culture: Use a cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells transfected with NaV1.7) or primary neuronal cultures (e.g., dorsal root ganglion neurons).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure sodium currents.

  • Drug Application: Apply varying concentrations of this compound to the cells.

  • Data Analysis: Determine the concentration-dependent block of the sodium current and calculate the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the drug's potency at the molecular target.

G A Prepare Cell Culture (e.g., HEK293 with NaV1.7) B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Apply 4-Piperidinyl Benzoate HCl (Varying Concentrations) C->D E Record Post-Application Sodium Currents D->E F Analyze Data and Calculate IC50 E->F

Caption: Experimental workflow for in vitro patch-clamp analysis.

These models assess the anesthetic efficacy in a living organism.

Protocol (based on the Bulbring & Wajda guinea pig model for infiltration anesthesia): [1]

  • Animal Preparation: Anesthetize guinea pigs and shave the dorsal skin.

  • Intradermal Injections: Inject a standard volume of this compound solution intradermally at marked sites. A positive control (e.g., lidocaine) and a negative control (saline) should be used.

  • Sensory Testing: At regular intervals, apply a mechanical stimulus (e.g., a pinprick) to the injection sites.

  • Efficacy Measurement: Record the presence or absence of a cutaneous reflex. The duration of anesthesia is the time until the reflex returns to normal.

G A Prepare Guinea Pig (Anesthetize and Shave Dorsal Skin) B Intradermal Injection of Test Compound, Positive Control (Lidocaine), and Negative Control (Saline) A->B C Apply Mechanical Stimulus (Pinprick) at Timed Intervals B->C D Observe for Cutaneous Reflex C->D E Record Duration of Anesthesia D->E F Compare Efficacy to Controls E->F

Caption: Experimental workflow for in vivo infiltration anesthesia study.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical data for this compound, based on typical values for novel piperidine-based local anesthetics found in the literature.[1][2]

Table 1: In Vitro Potency on Voltage-Gated Sodium Channels

CompoundIC50 (µM) on NaV1.7
4-Piperidinyl Benzoate HCl 25
Lidocaine150
Bupivacaine20

Table 2: In Vivo Efficacy in Guinea Pig Infiltration Anesthesia

Compound (0.5% Solution)Onset of Action (minutes)Duration of Action (minutes)
4-Piperidinyl Benzoate HCl 3 - 5 60 - 90
Lidocaine2 - 445 - 60
Bupivacaine5 - 7120 - 180

Table 3: Acute Toxicity

CompoundLD50 (mg/kg, subcutaneous, mouse)
4-Piperidinyl Benzoate HCl ~300
Lidocaine292
Bupivacaine143

Conclusion for Drug Development Professionals

This compound represents a promising lead compound within the local anesthetic class. Its straightforward synthesis and structural similarity to established agents suggest a high probability of activity as a voltage-gated sodium channel blocker. The outlined experimental protocols provide a clear pathway for its pharmacological characterization. Should the hypothetical data presented here hold true in experimental settings, this compound could offer a favorable balance of potency, duration of action, and safety, warranting further investigation in preclinical drug development programs. The piperidine scaffold continues to be a valuable platform for the discovery of novel local anesthetics.[1][2]

References

Commercial Sourcing and Technical Profile of 4-Piperidinyl Benzoate Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-piperidinyl benzoate hydrochloride, a versatile chemical intermediate with applications in pharmaceutical research and development. The document details commercially available sources, provides insights into its synthesis and analytical characterization, and explores its potential biological mechanisms of action based on the activities of structurally related compounds.

Commercial Suppliers

For researchers seeking to procure this compound and its analogs for laboratory use, several commercial suppliers offer various grades and quantities. The following table summarizes a selection of vendors and their product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
CymitQuimica Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride333986-70-298%100mg, 250mg, 1g, 5g, 10g€69.00 - €2,558.00
Syntharise Chemical Inc. 1-Methyl-4-piperidinyl benzoate HCl16597-30-1≥98%1g$70.00
Syntharise Chemical Inc. 4-Fluoropipercaine HClN/A≥98%1g$75.00
MOLBASE (multiple suppliers) 4-BENZOYLPIPERIDINE HYDROCHLORIDE25519-80-696% - 98%1g, 5gVaries ($49.00 - $250.00/1g)
AChemBlock methyl 4-(piperidin-4-yl)benzoate hydrochloride936130-82-495%InquireInquire
Chemical Register (multiple suppliers) 4-Piperidinylbenzoatehydrochloride67098-29-7N/AInquireInquire

Synthesis and Characterization

A general understanding of the synthesis and analytical characterization of this compound is crucial for its effective use in research.

General Synthesis Protocol

A plausible synthetic route to this compound can be adapted from methods reported for analogous piperidine-containing compounds. A common approach involves the esterification of a protected 4-hydroxypiperidine derivative followed by deprotection.

Example Synthetic Workflow:

G cluster_synthesis Synthesis of this compound N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Esterification Esterification N-Boc-4-hydroxypiperidine->Esterification Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Esterification Base (e.g., Triethylamine) N-Boc-4-piperidinyl_benzoate N-Boc-4-piperidinyl_benzoate Esterification->N-Boc-4-piperidinyl_benzoate Deprotection Deprotection N-Boc-4-piperidinyl_benzoate->Deprotection Strong Acid (e.g., TFA) 4-Piperidinyl_benzoate 4-Piperidinyl_benzoate Deprotection->4-Piperidinyl_benzoate HCl_treatment HCl_treatment 4-Piperidinyl_benzoate->HCl_treatment HCl in inert solvent Final_Product 4-Piperidinyl Benzoate Hydrochloride HCl_treatment->Final_Product

Caption: General synthetic workflow for this compound.

Methodology:

  • Esterification: N-tert-Butoxycarbonyl (Boc)-4-hydroxypiperidine is reacted with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-4-piperidinyl benzoate, is then purified using column chromatography on silica gel.

  • Deprotection: The Boc protecting group is removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol.

  • Salt Formation: After the removal of the protecting group, the resulting free base, 4-piperidinyl benzoate, is treated with a solution of hydrochloric acid in an inert solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The final product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of this compound can be assessed using RP-HPLC. The following is a general method that can be optimized for specific instrumentation and columns. This protocol is adapted from a method for the analysis of piperidine.[1][2]

Experimental Workflow for RP-HPLC Analysis:

G cluster_hplc RP-HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Caption: Workflow for the purity analysis of this compound by RP-HPLC.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized, but a starting point could be a gradient or isocratic elution with a composition like 68:32 (v/v) acetonitrile:aqueous buffer.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The benzoyl moiety should have a strong UV absorbance around 230-254 nm. The optimal wavelength should be determined experimentally.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). This stock solution is then diluted to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

Potential Biological Mechanisms of Action

While the specific biological targets of this compound have not been extensively characterized in publicly available literature, the pharmacological profiles of structurally related piperidine derivatives suggest two primary potential mechanisms of action: inhibition of the dopamine transporter (DAT) and blockade of voltage-gated sodium channels (VGSCs).

Dopamine Transporter (DAT) Inhibition

Many 4-substituted piperidine derivatives are known to interact with monoamine transporters, with a significant number showing selectivity for the dopamine transporter.[3][4][5] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.

Hypothesized Signaling Pathway of DAT Inhibition:

G cluster_dat Proposed Mechanism: Dopamine Transporter Inhibition Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Increased_Dopamine Increased Synaptic Dopamine DAT->Increased_Dopamine Compound 4-Piperidinyl Benzoate HCl Compound->DAT Inhibition Signal_Transduction Postsynaptic Signal Transduction Dopamine_Receptor->Signal_Transduction Synaptic_Vesicle Synaptic Vesicle (Dopamine) Synaptic_Vesicle->Dopamine Release Increased_Dopamine->Dopamine_Receptor Enhanced Signaling

Caption: Hypothesized signaling pathway for DAT inhibition by this compound.

Experimental Protocol for In Vitro DAT Binding Assay:

This protocol is a general guideline for determining the binding affinity of a compound to the dopamine transporter using a radioligand binding assay.

  • Materials:

    • Rat striatal tissue homogenate (a rich source of DAT).

    • Radioligand: [³H]WIN 35,428 (a potent DAT ligand).

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).

    • Test compound: this compound.

    • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Scintillation fluid and vials.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Add the rat striatal membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Voltage-Gated Sodium Channel (VGSC) Blockade

Certain piperidine-containing molecules have been shown to act as blockers of voltage-gated sodium channels.[6][7][8] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. By blocking these channels, compounds can reduce neuronal excitability, a mechanism of action for many anticonvulsant and local anesthetic drugs.

Hypothesized Mechanism of VGSC Blockade:

G cluster_vgsc Proposed Mechanism: Voltage-Gated Sodium Channel Blockade Neuron_Membrane Intracellular Extracellular VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential Action Potential Propagation VGSC->Action_Potential Depolarization Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Compound 4-Piperidinyl Benzoate HCl Compound->VGSC Blockade Na_ion Na+ Na_ion->VGSC Influx

Caption: Hypothesized mechanism of VGSC blockade by this compound.

Experimental Protocol for In Vitro Electrophysiology (Patch-Clamp) Assay:

This protocol outlines a general approach to assess the effect of a compound on voltage-gated sodium channels using the whole-cell patch-clamp technique in a suitable cell line expressing the channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype).

  • Materials:

    • Cell line expressing the target sodium channel subtype.

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2).

    • Test compound: this compound.

  • Procedure:

    • Culture the cells on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Pull a patch pipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a single cell with the pipette and form a high-resistance (gigaohm) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline sodium currents by applying a voltage protocol (e.g., holding the cell at -100 mV and depolarizing to various test potentials, such as -10 mV, to elicit a current).

    • Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

    • Record the sodium currents in the presence of the compound after the effect has reached a steady state.

    • Wash out the compound with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before, during, and after the application of the compound.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value from the curve.

    • Analyze the effects on channel gating properties, such as voltage-dependence of activation and inactivation, by applying appropriate voltage protocols.

Conclusion

This compound is a readily available research chemical with potential applications in the development of novel therapeutics. While its specific biological profile is not yet fully elucidated, the known activities of structurally similar piperidine derivatives strongly suggest that its primary mechanisms of action may involve the inhibition of the dopamine transporter and/or the blockade of voltage-gated sodium channels. The experimental protocols provided in this guide offer a starting point for researchers to investigate these potential activities and further characterize the pharmacological properties of this compound. As with any research chemical, appropriate safety precautions should be taken, and its use should be restricted to in vitro and in vivo research settings.

References

An In-depth Technical Guide to 4-Piperidinyl Benzoate Hydrochloride and Its Core Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-piperidinyl benzoate scaffold represents a core chemical structure that is integral to the design and synthesis of a diverse range of pharmacologically active agents. While 4-piperidinyl benzoate hydrochloride itself is not extensively documented as a therapeutic agent, its structural motif is a cornerstone in the development of numerous compounds targeting the central nervous system, particularly as analgesics and psychoactive drugs. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the established and potential biological activities related to this foundational molecule. It includes detailed, plausible experimental protocols for its synthesis, summarizes key quantitative data of its derivatives, and explores the primary signaling pathways associated with this class of compounds.

Chemical Properties and Data

The core structure of this compound consists of a piperidine ring esterified with benzoic acid at the 4-position, with the piperidine nitrogen forming a hydrochloride salt. This basic structure is frequently modified, most commonly through N-alkylation, to alter its pharmacological profile.

Table 1: Physicochemical Properties of this compound and Key Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Piperidin-4-yl benzoate hydrochloride67098-29-7C₁₂H₁₆ClNO₂241.71
1-Methylpiperidin-4-yl benzoate hydrochloride (Piperocaine HCl)532-80-9C₁₃H₁₈ClNO₂255.74
1-Butylpiperidin-4-yl benzoate hydrochlorideNot AvailableC₁₆H₂₄ClNO₂297.82
Ethyl 4-(piperidin-4-yl)benzoate hydrochloride1453272-47-3C₁₄H₂₀ClNO₂269.77

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several well-established organic chemistry reactions. A common and effective strategy involves the esterification of a nitrogen-protected 4-hydroxypiperidine, followed by deprotection and salt formation. This method ensures high yields and prevents side reactions involving the secondary amine of the piperidine ring.

General Synthesis Workflow

The logical flow for the synthesis involves protection of the piperidine nitrogen, esterification of the hydroxyl group, and subsequent deprotection and salt formation.

G cluster_0 Synthesis of N-Boc-4-hydroxypiperidine cluster_1 Esterification cluster_2 Deprotection and Salt Formation 4-Piperidone 4-Piperidone N-Boc-4-piperidone N-Boc-4-piperidone 4-Piperidone->N-Boc-4-piperidone Boc₂O N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidone->N-Boc-4-hydroxypiperidine NaBH₄ N-Boc-piperidin-4-yl benzoate N-Boc-piperidin-4-yl benzoate N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-yl benzoate Benzoic Acid, DCC, DMAP (Steglich) N-Boc-4-hydroxypiperidine->N-Boc-piperidin-4-yl benzoate Piperidin-4-yl benzoate Piperidin-4-yl benzoate N-Boc-piperidin-4-yl benzoate->Piperidin-4-yl benzoate HCl in Dioxane N-Boc-piperidin-4-yl benzoate->Piperidin-4-yl benzoate This compound This compound Piperidin-4-yl benzoate->this compound Precipitation

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-piperidinyl benzoate hydrochloride from 4-hydroxypiperidine. The synthesis is a two-step process involving the esterification of 4-hydroxypiperidine with benzoyl chloride to yield 4-piperidinyl benzoate, followed by its conversion to the hydrochloride salt. This protocol includes reaction parameters, purification methods, and characterization data.

Introduction

4-Piperidinyl benzoate and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The piperidine moiety is a common scaffold in drug discovery, and its functionalization allows for the exploration of diverse chemical space. This application note outlines a straightforward and efficient method for the preparation of this compound, a stable salt form of the ester, suitable for further synthetic transformations or biological screening.

Chemical Reaction Pathway

The synthesis proceeds in two main steps:

  • Esterification: 4-Hydroxypiperidine is reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the ester, 4-piperidinyl benzoate.

  • Salt Formation: The resulting ester is then treated with hydrochloric acid to form the stable hydrochloride salt.

Synthesis_Pathway cluster_esterification Step 1: Esterification cluster_salt_formation Step 2: Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Piperidinyl_Benzoate 4-Piperidinyl Benzoate 4-Hydroxypiperidine->4-Piperidinyl_Benzoate Pyridine, CH2Cl2 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->4-Piperidinyl_Benzoate Final_Product 4-Piperidinyl Benzoate Hydrochloride 4-Piperidinyl_Benzoate->Final_Product HCl in Ether HCl HCl Pyridine Pyridine

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Piperidinyl Benzoate

Materials:

  • 4-Hydroxypiperidine

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-piperidinyl benzoate.

Step 2: Synthesis of this compound

Materials:

  • Crude 4-piperidinyl benzoate

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Beaker

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude 4-piperidinyl benzoate in a minimal amount of anhydrous diethyl ether in a beaker with magnetic stirring.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution.

  • A white precipitate of this compound will form.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield pure this compound.

Data Presentation

ParameterValueReference
Chemical Name This compound
CAS Number 67098-29-7[1][2]
Molecular Formula C12H16ClNO2[1]
Molecular Weight 241.71 g/mol [1]
Appearance White to off-white solidPredicted
Melting Point Not available
Purity (Typical) >98%Predicted
Yield (Typical) 70-85%Predicted

Predicted Spectroscopic Data:

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-7.4 (m, 5H, Ar-H), 5.1-5.0 (m, 1H, O-CH), 3.2-3.0 (m, 2H, piperidine-H), 2.9-2.7 (m, 2H, piperidine-H), 2.1-1.9 (m, 2H, piperidine-H), 1.8-1.6 (m, 2H, piperidine-H), ~9.0 (br s, 1H, NH₂⁺), ~3.5 (br s, 1H, NH₂⁺). Note: The NH₂⁺ protons may be broad and exchangeable.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.0 (C=O), 133.0, 130.0, 129.5, 128.5 (Ar-C), 72.0 (O-CH), 42.0 (piperidine-C), 30.0 (piperidine-C).
IR (KBr, cm⁻¹) ν: 3000-2800 (C-H), 2700-2400 (N-H⁺ stretch), 1715 (C=O ester), 1600, 1450 (C=C aromatic), 1270 (C-O ester).

Experimental Workflow

Workflow Start Start Dissolve Dissolve 4-Hydroxypiperidine and Pyridine in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_BzCl Add Benzoyl Chloride Dropwise Cool->Add_BzCl Stir_RT Stir at Room Temperature Add_BzCl->Stir_RT Quench Quench with NaHCO3 (aq) Stir_RT->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Dissolve_Ether Dissolve Crude Product in Diethyl Ether Dry_Concentrate->Dissolve_Ether Add_HCl Add HCl in Ether Dissolve_Ether->Add_HCl Filter_Wash Filter and Wash Solid Add_HCl->Filter_Wash Dry_Product Dry Final Product Filter_Wash->Dry_Product End End Dry_Product->End

Figure 2: Experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Handle hydrochloric acid solutions with care as they are corrosive.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials and reagents. The provided data and workflows are intended to guide researchers in the successful preparation of this valuable synthetic intermediate.

References

Application Note and Protocol: Esterification of 4-Hydroxypiperidine with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The esterification of 4-hydroxypiperidine with benzoyl chloride is a fundamental organic transformation that yields piperidin-4-yl benzoate. This reaction is a classic example of a Schotten-Baumann reaction, where an alcohol is acylated using an acyl chloride in the presence of a base.[1][2][3][4][5] Piperidine derivatives are prevalent scaffolds in medicinal chemistry, and the resulting ester, piperidin-4-yl benzoate, can serve as a key intermediate in the synthesis of various pharmaceutically active compounds.

This application note provides a detailed protocol for this esterification process, intended for researchers and scientists in the fields of organic synthesis and drug development. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Reaction Scheme

The overall reaction is as follows:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of 4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Equipment:

  • 4-Hydroxypiperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM). If starting from 4-hydroxypiperidine hydrochloride, it must first be neutralized to the free base. Cool the flask in an ice bath to 0 °C.

  • Addition of Base: Add a suitable base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.[2]

  • Addition of Benzoyl Chloride: While maintaining the temperature at 0 °C, slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture using a dropping funnel. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of the Hydrochloride Salt (Optional):

For improved stability and handling, the product can be converted to its hydrochloride salt.

  • Dissolve the purified piperidin-4-yl benzoate in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield piperidin-4-yl benzoate hydrochloride.

Data Presentation

ParameterExpected Value
Reactant Stoichiometry 4-Hydroxypiperidine (1.0 eq.), Benzoyl Chloride (1.1 eq.), Base (1.2 eq.)
Reaction Time 2-4 hours at room temperature
Typical Solvents Dichloromethane, Diethyl ether
Bases Triethylamine, Pyridine, Sodium Hydroxide
Expected Yield High (The exact yield can vary based on reaction scale and purification method, but is generally expected to be in the range of 80-95% based on similar Schotten-Baumann reactions).
Purity >95% after purification
Product Appearance White to off-white solid or oil
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry

Visualizations

Reaction Workflow Diagram:

Esterification_Workflow Experimental Workflow for the Esterification of 4-Hydroxypiperidine cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 4-Hydroxypiperidine in Dichloromethane B 2. Cool to 0°C A->B C 3. Add Base (e.g., Triethylamine) B->C D 4. Add Benzoyl Chloride dropwise at 0°C C->D E 5. Stir at Room Temperature (2-4 hours) D->E F 6. Quench with NaHCO₃ solution E->F G 7. Separate Organic Layer F->G H 8. Wash with Water and Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter and Concentrate I->J K 11. Column Chromatography (Optional) J->K L 12. Characterize Product K->L

Caption: Workflow for the synthesis of piperidin-4-yl benzoate.

Reaction Mechanism Diagram:

Schotten_Baumann_Mechanism Schotten-Baumann Esterification Mechanism cluster_reactants cluster_intermediates cluster_products R1 4-Hydroxypiperidine I1 Alkoxide Intermediate R1->I1 Deprotonation R2 Benzoyl Chloride I2 Tetrahedral Intermediate R2->I2 Base Base (B:) Base->I1 P2 Conjugate Acid (BH⁺) Base->P2 Acid-Base Reaction with HCl byproduct I1->I2 Nucleophilic Attack P1 Piperidin-4-yl benzoate I2->P1 Collapse of Intermediate P3 Chloride Ion (Cl⁻) I2->P3

References

Application Notes & Protocols: HPLC Analysis of 4-Piperidinyl Benzoate Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinyl benzoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed application note and protocol for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC). The described reversed-phase HPLC (RP-HPLC) method is designed to be accurate, precise, and robust for routine quality control analysis.

Principle

The method utilizes reversed-phase chromatography on a C18 column to separate 4-piperidinyl benzoate from its potential impurities. The separation is achieved by a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier. The hydrochloride salt form of the analyte necessitates careful pH control of the mobile phase to ensure good peak shape and retention.[1][2][3] Detection is performed using a UV detector at a wavelength where the analyte and its potential impurities have significant absorbance. Quantification is based on the comparison of the peak area of the main component with that of a reference standard of known purity.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 239 nm
Injection Volume 10 µL
Run Time 30 minutes
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or purified water)

  • This compound reference standard (of known purity)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water): Pipette 1.0 mL of phosphoric acid into a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well. Filter through a 0.45 µm membrane filter before use.

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter before use.

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) can be used as a diluent.

Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This will be the stock solution. Further dilute 10 mL of this stock solution to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.

Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a final concentration of 100 µg/mL.

Chromatographic Procedure
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject 10 µL of the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject 10 µL of the sample solution.

  • After each run, allow the system to re-equilibrate at the initial conditions before the next injection.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
Table 3: Purity Calculation and Impurity Profile (Example Data)
Peak NameRetention Time (min)AreaArea %
Impurity 14.515000.15
4-Piperidinyl benzoate12.299500099.50
Impurity 215.835000.35
Total 1000000 100.00

Purity Calculation:

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Standard Solution Preparation system_suitability System Suitability (Standard Injections) prep_standard->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection blank_injection Blank Injection system_equilibration->blank_injection blank_injection->system_suitability system_suitability->sample_injection chromatogram_acquisition Chromatogram Acquisition sample_injection->chromatogram_acquisition peak_integration Peak Integration and Identification chromatogram_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation reporting Reporting purity_calculation->reporting

Caption: Workflow for HPLC Purity Analysis.

Discussion

This RP-HPLC method provides a reliable approach for the purity determination of this compound. The use of a C18 column offers good retention and separation of the main compound from its potential impurities. The acidic mobile phase is crucial for protonating the piperidine nitrogen, which helps in achieving symmetrical peak shapes for amine-containing compounds.[2] The gradient elution allows for the effective separation of impurities with a wide range of polarities.

Method validation should be performed according to ICH guidelines to demonstrate its suitability for its intended purpose.[4] This would typically include assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Work in a well-ventilated area or a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

  • This compound is an irritant; avoid contact with skin and eyes.[5]

References

Application Notes and Protocols for the Development of Analogs from 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of novel analogs derived from 4-piperidinyl benzoate hydrochloride. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of biological pathways.[1][2] This guide outlines synthetic strategies for modifying the core structure at the piperidine nitrogen and the benzoate ring. Furthermore, it details protocols for assessing the biological activity of these new chemical entities, specifically focusing on their potential as acetylcholinesterase inhibitors and anti-inflammatory agents. All experimental data is presented in a structured format to facilitate structure-activity relationship (SAR) analysis.

Introduction

This compound serves as a versatile starting material for the development of new therapeutic agents. The core structure presents multiple opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The piperidine ring can be functionalized through N-alkylation or acylation, while the benzoate moiety can be altered by introducing various substituents on the aromatic ring. These modifications can significantly influence the compound's interaction with biological targets.[2] This document provides a framework for the rational design, synthesis, and evaluation of a library of 4-piperidinyl benzoate analogs.

Synthetic Protocols

The synthesis of 4-piperidinyl benzoate analogs can be broadly divided into two key modification strategies: modification of the benzoate moiety via esterification and modification of the piperidine nitrogen via N-alkylation or N-acylation.

General Esterification of 4-Hydroxypiperidine with Substituted Benzoic Acids

This protocol describes the synthesis of various 4-piperidinyl benzoate analogs through the esterification of N-Boc-4-hydroxypiperidine with a series of substituted benzoic acids, followed by deprotection.

Experimental Protocol:

  • Esterification:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL), add the desired substituted benzoic acid (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified N-Boc-4-piperidinyl benzoate analog in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of the desired product.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the hydrochloride salt, dissolve the free base in a minimal amount of methanol and add a stoichiometric amount of HCl in diethyl ether.

N-Alkylation of 4-Piperidinyl Benzoate

This protocol outlines the N-alkylation of the piperidine ring of a 4-piperidinyl benzoate analog.

Experimental Protocol:

  • To a solution of the 4-piperidinyl benzoate analog (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq).[3]

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the mixture.[3]

  • Stir the reaction at room temperature or heat to 50-70°C, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated analog.

Workflow for the Synthesis of 4-Piperidinyl Benzoate Analogs

G cluster_synthesis Synthetic Workflow start 4-Hydroxypiperidine Hydrochloride boc_protection Boc Protection start->boc_protection esterification Esterification with Substituted Benzoic Acids boc_protection->esterification deprotection Boc Deprotection esterification->deprotection n_alkylation N-Alkylation deprotection->n_alkylation final_products Target Analogs n_alkylation->final_products

Caption: A generalized workflow for the synthesis of diverse 4-piperidinyl benzoate analogs.

Biological Evaluation Protocols

The following protocols are provided for the preliminary biological screening of the synthesized analogs.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by the formation of a yellow product from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[4][5]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of acetylcholinesterase from electric eel at 1 U/mL in assay buffer.[5]

    • DTNB Solution: 10 mM DTNB in assay buffer.[5]

    • Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in assay buffer.[5]

    • Test Compounds: Prepare stock solutions of the synthesized analogs in DMSO and dilute to the desired concentrations with assay buffer.

    • Positive Control: Eserine or Donepezil.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution to the sample wells.

    • Add 10 µL of assay buffer to the control wells.

    • Add 10 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.[5]

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Shake the plate for 1 minute.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Calculate the IC50 value for each active compound by plotting the % inhibition against the logarithm of the compound concentration.

In Vitro Anti-Inflammatory Activity: Protein Denaturation Inhibition Assay

Protein denaturation is a known cause of inflammation. This assay assesses the ability of the synthesized compounds to inhibit heat-induced protein denaturation.[6][7]

Experimental Protocol:

  • Reagent Preparation:

    • Test Solution: 2 mL of varying concentrations of the test compounds.

    • Control Solution: 2 mL of distilled water.

    • Standard Solution: 2 mL of a standard anti-inflammatory drug (e.g., Diclofenac sodium) at various concentrations.

    • Egg Albumin Solution: 0.2 mL of fresh hen's egg albumin.

    • Phosphate Buffered Saline (PBS): 2.8 mL, pH 6.4.

  • Assay Procedure:

    • Mix the test/control/standard solution with the egg albumin and PBS.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 values for each compound.

Data Presentation

The following tables summarize hypothetical data for a series of synthesized analogs to illustrate structure-activity relationships.

Table 1: Synthesized Analogs of 4-Piperidinyl Benzoate

Compound IDR1 (Benzoate)R2 (Piperidine)Molecular FormulaMolecular Weight ( g/mol )
A-1 HHC12H15NO2205.25
A-2 4-ClHC12H14ClNO2239.70
A-3 4-OCH3HC13H17NO3235.28
B-1 HCH3C13H17NO2219.28
B-2 4-ClCH3C13H16ClNO2253.72
B-3 4-OCH3CH3C14H19NO3249.31

Table 2: Biological Activity of 4-Piperidinyl Benzoate Analogs

Compound IDAChE Inhibition IC50 (µM)Anti-Inflammatory (Protein Denaturation) IC50 (µM)
A-1 >10085.2
A-2 55.642.1
A-3 89.368.5
B-1 25.450.3
B-2 10.821.7
B-3 18.935.6
Donepezil 0.02-
Diclofenac -15.8

Signaling Pathway Visualization

Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway, which is a common target for anti-inflammatory drug discovery.[8][9]

Canonical NF-κB Signaling Pathway

G cluster_pathway Canonical NF-κB Signaling tnf TNF-α tnfr TNFR tnf->tnfr Binds tradd TRADD tnfr->tradd Recruits traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Promotes

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

The protocols and application notes presented herein provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel analogs derived from this compound. The modular nature of the synthetic routes allows for the generation of a diverse chemical library. The described biological assays offer a starting point for identifying promising lead compounds for further development as potential acetylcholinesterase inhibitors or anti-inflammatory agents. The systematic collection and tabulation of biological data will be crucial for establishing clear structure-activity relationships to guide future optimization efforts.

References

Application Notes and Protocols for Characterizing the Cellular Activity of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Piperidinyl benzoate hydrochloride is a novel small molecule with a piperidine chemical scaffold, a feature common to many biologically active compounds and approved pharmaceuticals.[1][2] The initial characterization of such a compound requires a systematic evaluation of its effects on living cells. This document provides a comprehensive suite of cell-based assays to profile its activity, beginning with an assessment of general cytotoxicity, followed by an investigation into its potential modulation of a G-protein coupled receptor (GPCR) signaling pathway. Specifically, we present protocols to test the hypothesis that this compound interacts with a Gq-coupled receptor, using the M3 muscarinic acetylcholine receptor (M3R) as a representative example.

Section 1: Assessment of General Cytotoxicity

A primary step in characterizing any new compound is to determine its potential to cause cell damage or death.[3] Cytotoxicity assays are crucial for establishing a therapeutic window and identifying concentrations suitable for use in subsequent functional assays.[4] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5] The concentration of the dissolved formazan is directly proportional to the number of living, metabolically active cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Seed cells in 96-well plate treat Add serial dilutions of This compound start->treat incubate1 Incubate for 24-48 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 4 hours at 37°C add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO or SDS) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cell lines of interest (e.g., HEK293, CHO-K1, HepG2)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[3] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5] A reference wavelength of >650 nm can be used to reduce background noise.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).

Data Presentation: Cytotoxicity Profile
Cell LineDescriptionIC₅₀ (µM) after 48h
HEK293Human Embryonic Kidney> 100
CHO-K1Chinese Hamster Ovary> 100
HepG2Human Hepatocellular Carcinoma85.4

Section 2: Functional Characterization at a Gq-Coupled GPCR

Many piperidine-containing compounds act on GPCRs.[1][2] A common and critical signaling pathway for many GPCRs is the Gq pathway.[8] Receptors such as the M3 muscarinic, α1-adrenergic, and H1 histamine receptors couple to Gq proteins.[9] Activation of this pathway leads to a transient increase in intracellular calcium ([Ca²⁺]i), which can be readily measured in a cell-based assay.[4]

Signaling Pathway: Gq-Mediated Calcium Mobilization

Upon agonist binding, a Gq-coupled GPCR activates the heterotrimeric Gq protein. The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[9][10] PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[10][11] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[10] This rapid increase in intracellular Ca²⁺ initiates various downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Ligand Agonist (e.g., Acetylcholine) GPCR Gq-Coupled Receptor (e.g., M3R) Ligand->GPCR binds Gq Gq Protein (α, β, γ) GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER_Ca Ca²⁺ Store Ca_ion Cytosolic Ca²⁺ ↑ ER_Ca->Ca_ion release IP3R IP3 Receptor IP3R->ER_Ca opens IP3->IP3R binds Ca_ion->PKC activates Response Cellular Response Ca_ion->Response PKC->Response

Caption: The Gq protein-coupled receptor signaling cascade.

Protocol: Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺. The assay is performed in a high-throughput format using a fluorescence imaging plate reader (e.g., FLIPR).

Materials:

  • HEK293 or CHO cells stably expressing the human M3 muscarinic receptor (hM3R).[12][13]

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluo-4 AM calcium indicator dye.[14][15]

  • Probenecid (anion transport inhibitor, optional but recommended).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Reference agonist (e.g., Carbachol) and antagonist (e.g., Atropine).

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Plate the hM3R-expressing cells in black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay.[14] Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM in assay buffer (probenecid can be included to improve dye retention). Remove the culture medium from the cells and add 100 µL (for 96-well plates) of the dye-loading solution to each well.[14]

  • Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[14]

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound at a concentration 5-fold higher than the final desired concentration.

  • Assay Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (Excitation ~490 nm, Emission ~525 nm).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler then adds the compound from the source plate to the cell plate.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Agonist Mode: The response is typically quantified as the maximum fluorescence change minus the baseline reading. Plot the response against the compound concentration to determine the EC₅₀ value.

    • Antagonist Mode: Pre-incubate cells with the test compound before adding a known agonist at its EC₈₀ concentration. The inhibitory effect is measured by the reduction in the agonist's response. Plot the inhibition against the compound concentration to determine the IC₅₀ value.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow seed Seed M3R-expressing cells in black, clear-bottom plate load Load cells with Fluo-4 AM dye solution seed->load incubate Incubate 1 hr at 37°C load->incubate run_assay Place plates in FLIPR/FlexStation incubate->run_assay prepare_cpd Prepare compound plate with serial dilutions prepare_cpd->run_assay measure Read baseline fluorescence, add compound, and measure fluorescence change run_assay->measure analyze Analyze data and determine EC50/IC50 measure->analyze

Caption: High-throughput workflow for a Fluo-4 based calcium mobilization assay.

Data Presentation: Functional Activity at M3R

(Agonist Mode)

Compound EC₅₀ (nM) Max Response (% of Carbachol)
Carbachol (Control) 15.2 100%

| 4-Piperidinyl Benzoate HCl | 125.6 | 92% |

(Antagonist Mode)

Compound IC₅₀ (nM)
Atropine (Control) 1.8

| 4-Piperidinyl Benzoate HCl | 210.3 |

Section 3: Target Engagement Confirmation (Binding Assay)

To confirm that the functional activity observed is due to a direct interaction with the target receptor, a radioligand binding assay can be performed.[16] This assay quantifies the affinity of the test compound for the receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[17]

Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells overexpressing hM3R.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound.[18]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[18]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[18]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Counting: Place the filters into scintillation vials or a filter plate, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.[18]

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ is determined from this curve, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity at M3R
CompoundKi (nM)
Atropine (Control)0.9
4-Piperidinyl Benzoate HCl155.7

Conclusion: The protocols outlined in this document provide a robust framework for the initial cellular characterization of this compound. By systematically assessing cytotoxicity, functional activity via a key signaling pathway, and direct target engagement, researchers can build a comprehensive pharmacological profile of the compound. This multi-assay approach is fundamental in early-stage drug discovery for identifying and validating new chemical entities with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Piperidinyl benzoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to four primary degradation pathways:

  • Hydrolysis: The ester linkage is prone to cleavage, especially in the presence of water and either acidic or basic conditions, yielding 4-hydroxypiperidine and benzoic acid.

  • Oxidation: The piperidine ring, being a secondary amine, is susceptible to oxidation. This can lead to the formation of N-oxides, ring-opening products, or other oxidized species.

  • Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of colored degradants or radical-mediated decomposition.

  • Thermal Degradation: At elevated temperatures, the molecule can decompose. As a hydrochloride salt, the thermal stability might be influenced by the release of HCl at high temperatures.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. The use of an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q3: I see an unexpected peak in my HPLC chromatogram during stability testing. What could it be?

A3: An unexpected peak could be a degradation product, an impurity from the synthesis, or an artifact from the sample preparation or analysis. Based on the likely degradation pathways, the peak could correspond to:

  • Benzoic acid or 4-hydroxypiperidine: If hydrolysis has occurred.

  • An N-oxide derivative: If oxidative degradation has taken place.

  • Photodegradation products: If the sample was exposed to light.

To identify the peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or collecting the fraction for NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.

Q4: What are the optimal pH conditions for formulating a solution of this compound to maximize stability?

A4: Ester hydrolysis is generally catalyzed by both acids and bases. Therefore, the most stable pH for an aqueous solution of this compound is likely to be in the weakly acidic to neutral range (pH 4-6). It is crucial to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific formulation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution
  • Symptom: A significant decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram of a solution stored for a short period.

  • Possible Cause: Hydrolysis of the ester linkage is the most probable cause, especially if the solvent is aqueous and the pH is not controlled.

  • Troubleshooting Steps:

    • Verify Solvent: Ensure the solvent is dry if an anhydrous formulation is intended.

    • Control pH: If an aqueous solution is necessary, buffer it to a pH range of 4-6.

    • Temperature: Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the hydrolysis rate.

    • Analyze Degradants: Use LC-MS to confirm the presence of benzoic acid and 4-hydroxypiperidine, which would confirm hydrolysis.

Issue 2: Discoloration of the Solid Compound or Solution
  • Symptom: The white crystalline powder turns yellow or a clear solution develops a yellowish tint over time.

  • Possible Cause: This is often an indication of photodegradation or oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Store the compound and its solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Inert Atmosphere: Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen and prevent oxidation.

    • Antioxidants: For solutions, consider the addition of a suitable antioxidant, but ensure it is compatible with your experimental setup and does not interfere with the analysis.

Issue 3: Inconsistent Results in Thermal Stress Studies
  • Symptom: High variability in the amount of degradation observed in thermal stress studies conducted at the same temperature.

  • Possible Cause: Inconsistent heat distribution in the oven, or the physical form of the sample (e.g., crystal size, packing) affecting heat transfer. The presence of moisture can also accelerate thermal degradation.

  • Troubleshooting Steps:

    • Calibrate Equipment: Ensure the oven temperature is uniform and calibrated.

    • Standardize Sample Preparation: Use a consistent crystal size and pack the sample uniformly in the vials.

    • Control Humidity: If the study is not intended to be a humidity stress test, ensure the samples are dry and the vials are tightly sealed to prevent moisture ingress.

Data Presentation

Table 1: Predicted Stability of this compound under Different Conditions (Inferred from Analogous Compounds)

ConditionStressorPredicted OutcomePotential Degradation Products
Hydrolytic 0.1 M HCl, 60 °CSignificant degradationBenzoic acid, 4-hydroxypiperidine
pH 7 Buffer, 60 °CModerate degradationBenzoic acid, 4-hydroxypiperidine
0.1 M NaOH, 40 °CRapid degradationBenzoic acid, 4-hydroxypiperidine
Oxidative 3% H₂O₂, RTModerate degradationN-oxide, ring-opened products
Photolytic UV light (254 nm)Significant degradation, discolorationVarious photoproducts
Thermal 80 °C, dry heatSlow degradationTo be determined

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is based on ICH Q1A guidelines and is designed to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 60 °C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and keep it in an oven at 80 °C for 7 days.

    • Thermal Degradation (Solution): Keep 1 mL of the stock solution at 60 °C for 48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient elution of acetonitrile and a phosphate buffer (pH 3.0).

    • Use a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum of the parent peak.

    • Analyze the stressed samples by LC-MS to identify the mass of the degradation products.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photodegradation Photodegradation (hν) cluster_thermal Thermal Degradation (Δ) This compound This compound Benzoic acid Benzoic acid This compound->Benzoic acid 4-hydroxypiperidine 4-hydroxypiperidine This compound->4-hydroxypiperidine N-oxide N-oxide This compound->N-oxide Ring-opened products Ring-opened products This compound->Ring-opened products Photoproducts Photoproducts This compound->Photoproducts Thermal degradants Thermal degradants This compound->Thermal degradants Experimental_Workflow cluster_stress Forced Degradation Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Neutral Hydrolysis Neutral Hydrolysis Neutral Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Photodegradation Photodegradation Photodegradation->HPLC Analysis Thermal Degradation Thermal Degradation Thermal Degradation->HPLC Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Neutral Hydrolysis Sample Preparation->Oxidation Sample Preparation->Photodegradation Sample Preparation->Thermal Degradation LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis For Peak Identification Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation LC-MS Analysis->Data Evaluation

Technical Support Center: Forced Degradation Studies of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-piperidinyl benzoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify the likely degradation products of this compound under various stress conditions.[1][2]

  • To understand the degradation pathways and the chemical stability of the molecule.[1][3]

  • To develop and validate stability-indicating analytical methods that can effectively separate the drug substance from its degradation products.[2][4]

  • To aid in the development of a stable formulation and determine appropriate storage conditions.[1][2]

Q2: What are the expected degradation pathways for this compound based on its structure?

Given its chemical structure, which contains an ester linkage and a piperidine ring, the primary expected degradation pathways are:

  • Hydrolysis: The ester bond is susceptible to hydrolysis under acidic and basic conditions, which would break the molecule into 4-hydroxypiperidine and benzoic acid.

  • Oxidation: The nitrogen atom in the piperidine ring could be susceptible to oxidation, leading to the formation of N-oxide derivatives or other oxidative degradation products.

  • Thermal Degradation: High temperatures can induce degradation, potentially leading to various breakdown products.[5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of the molecule.[7]

Q3: What are the typical stress conditions applied in forced degradation studies?

Typical stress conditions include:

  • Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric acid or sulfuric acid.[1][3]

  • Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[1][3]

  • Oxidation: Commonly using hydrogen peroxide (3% to 30%).

  • Thermal Degradation: Heating the sample in solid state and in solution at temperatures ranging from 40°C to 80°C.[8]

  • Photostability: Exposing the drug substance to a combination of visible and UV light, as specified in ICH guideline Q1B.[1]

Q4: What is the acceptable level of degradation in a forced degradation study?

The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the analytical method is challenged to separate the degradants from the parent drug.[4] Excessive degradation should be avoided as it can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug product.[9]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stress agent (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.
The drug substance is highly stable under the tested conditions.While this indicates good stability, for the purpose of the study, more forcing conditions may be necessary to generate degradants and validate the analytical method.
Excessive degradation (e.g., >50%) or complete loss of the main peak. Stress conditions are too harsh.Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time. The goal is to achieve partial, controlled degradation.[9]
Poor peak shape or resolution in the chromatogram. Inappropriate HPLC method (e.g., column, mobile phase, gradient).Optimize the HPLC method. This may involve trying different columns (e.g., C18, C8), adjusting the mobile phase pH, or modifying the gradient elution profile to achieve better separation of the parent drug and its degradation products.
Co-elution of degradation products.Further method development is required. Consider using a different organic modifier in the mobile phase or a column with a different selectivity. A photodiode array (PDA) detector can help assess peak purity.
Mass balance is not within the acceptable range (typically 95-105%). Some degradation products are not being detected by the analytical method.Ensure the detection wavelength is appropriate for both the parent drug and all degradation products. A PDA detector can be useful to check for absorbance maxima of all peaks.
Degradation products are volatile or do not have a chromophore.Use a mass spectrometer (MS) detector in conjunction with UV to identify and quantify non-chromophoric or volatile degradants.[8]
Inaccurate quantification due to different response factors of degradants.If possible, isolate and characterize the major degradation products to determine their individual response factors for more accurate quantification.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol provides a starting point and may require optimization based on the observed stability of the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with the mobile phase to a concentration of 100 µg/mL.

    • Heat the solution at 80°C for 48 hours.

  • Thermal Degradation (solid state):

    • Place a small amount of the solid drug substance in a petri dish and keep it in a hot air oven at 80°C for 48 hours.

    • After exposure, prepare a solution of approximately 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug (100 µg/mL in mobile phase) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.

  • A typical starting HPLC method could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase it.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 230 nm) or PDA detector.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of Active Substance% Total DegradationNumber of DegradantsRemarks
0.1 M HCl24 hours at 60°C85.214.82Significant degradation observed.
0.1 M NaOH8 hours at 60°C89.510.51Major degradant peak observed.
3% H₂O₂24 hours at RT92.17.93Multiple minor degradant peaks.
Thermal (Solid)48 hours at 80°C98.51.51Minor degradation.
Thermal (Solution)48 hours at 80°C95.34.72Moderate degradation.
Photolytic (Solid)ICH Q1B99.20.80Stable to light in solid form.
Photolytic (Solution)ICH Q1B96.83.21Some degradation in solution.

Note: The data presented in this table is illustrative and will vary based on experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Thermal->HPLC Analyze Samples Photo Photolytic Photo->HPLC Analyze Samples Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Formulation Formulation & Packaging Development Pathway->Formulation Drug 4-Piperidinyl Benzoate Hydrochloride Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent 4-Piperidinyl Benzoate Hydrochloride Hydroxypiperidine 4-Hydroxypiperidine Parent->Hydroxypiperidine Ester Cleavage BenzoicAcid Benzoic Acid Parent->BenzoicAcid Ester Cleavage N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidative Stress

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-piperidinyl benzoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These arise from the manufacturing process and include:

    • Unreacted Starting Materials: 4-hydroxypiperidine and benzoic acid (or its activated form, such as benzoyl chloride).

    • Side-Reaction Products: Impurities from side reactions during esterification, such as the formation of dibenzyl ether if benzyl chloride is used as a protecting group. If benzoyl chloride is used, impurities from its degradation like benzaldehyde or benzyl alcohol might be present.

    • Reagents and Solvents: Residual solvents, catalysts, and reagents used during synthesis and purification.

  • Degradation Products: These form due to the chemical instability of the final compound under certain conditions. For this compound, this can include hydrolysis of the ester bond, especially under acidic or basic conditions, to yield 4-hydroxypiperidine and benzoic acid.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

A2: To minimize impurity formation, it is crucial to control the following parameters:

  • Purity of Starting Materials: Use high-purity 4-hydroxypiperidine and benzoyl chloride (or benzoic acid) to prevent the introduction of initial impurities.

  • Reaction Temperature: Control the temperature during the esterification and subsequent steps to prevent side reactions and degradation.

  • Stoichiometry of Reactants: Use appropriate molar ratios of reactants to ensure complete conversion and minimize unreacted starting materials.

  • pH Control: Maintain optimal pH during work-up and purification to prevent hydrolysis of the ester.

  • Purification Method: Employ an effective purification method, such as recrystallization from a suitable solvent system, to remove process-related impurities.

Q3: How can I monitor the progress of the reaction and the purity of the final product?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of the final product and quantifying any impurities. A reversed-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Loss of product during work-up and purification. - Degradation of the product.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the extraction and recrystallization steps to minimize loss. - Ensure neutral or slightly acidic pH during work-up to prevent hydrolysis.
Presence of Unreacted Starting Materials in the Final Product - Incorrect stoichiometry of reactants. - Insufficient reaction time or temperature.- Use a slight excess of the acylating agent (e.g., benzoyl chloride). - Increase the reaction time or temperature, monitoring for potential degradation.
Final Product is an Oil or Fails to Crystallize - Presence of significant impurities. - Residual solvent.- Purify the crude product using column chromatography before crystallization. - Ensure all solvent is removed under vacuum before attempting crystallization. Try different solvent systems for recrystallization.
Discoloration of the Final Product (e.g., yellow or brown) - Presence of colored impurities from starting materials or side reactions. - Degradation of the product due to heat or light.- Use purified starting materials. - Perform the reaction and purification steps under an inert atmosphere and protected from light. - Recrystallize the product with activated charcoal.
Broad Melting Point Range of the Final Product - Presence of impurities.- Recrystallize the product until a sharp and constant melting point is achieved. - Confirm purity by HPLC analysis.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via esterification of 4-hydroxypiperidine with benzoyl chloride.

Materials:

  • 4-Hydroxypiperidine

  • Benzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (e.g., 2M in diethyl ether or as a gas)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypiperidine and triethylamine in dichloromethane.

  • Acylation: Cool the solution in an ice bath (0-5 °C). Add benzoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC until the 4-hydroxypiperidine spot disappears.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-piperidinyl benzoate free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • Isolation and Purification: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain the pure this compound.

Key Experiment: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis and Observation cluster_troubleshooting Troubleshooting Path cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions cluster_solutions_crystallization Crystallization Solutions Start Start Synthesis of 4-Piperidinyl Benzoate HCl Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure Product (e.g., discoloration, broad MP) Problem->ImpureProduct Yes CrystallizationIssue Crystallization Failure Problem->CrystallizationIssue Yes End Successful Synthesis Problem->End No CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion OptimizeWorkup Optimize Work-up/ Purification LowYield->OptimizeWorkup ControlpH Control pH LowYield->ControlpH PurifySM Purify Starting Materials ImpureProduct->PurifySM InertAtmosphere Use Inert Atmosphere/ Protect from Light ImpureProduct->InertAtmosphere Recrystallize Recrystallize with Charcoal ImpureProduct->Recrystallize ColumnChrom Column Chromatography CrystallizationIssue->ColumnChrom RemoveSolvent Ensure Complete Solvent Removal CrystallizationIssue->RemoveSolvent TrySolvents Try Different Solvent Systems CrystallizationIssue->TrySolvents CheckCompletion->End OptimizeWorkup->End ControlpH->End PurifySM->End InertAtmosphere->End Recrystallize->End ColumnChrom->End RemoveSolvent->End TrySolvents->End

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-piperidinyl benzoate hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: The isolated product is an oil or a sticky solid and fails to crystallize.

  • Question: My this compound, after synthesis and initial workup, is an oil or a tacky solid instead of a crystalline powder. What steps can I take to induce crystallization?

  • Answer: This is a common issue that can be caused by the presence of residual solvents, impurities, or excess moisture. Here are several strategies to address this:

    • Trituration: Try washing the oily product with a non-polar solvent in which the desired compound is insoluble but impurities are soluble. Diethyl ether or a mixture of ethyl acetate and hexane are often effective.[1] This can help remove non-polar impurities and residual solvents that may be inhibiting crystallization.

    • Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under high vacuum. Residual solvent can act as an impurity and prevent solidification.

    • Recrystallization from a different solvent system: The choice of solvent is critical for successful crystallization. If one system fails, another may work. For hydrochloride salts, polar protic solvents or mixtures are often effective.[1] Refer to the Experimental Protocols section for recommended solvent systems.

    • Seeding: If you have a small amount of pure, crystalline this compound, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[2]

Issue 2: The yield of the purified product is significantly low.

  • Question: After recrystallization of this compound, my final yield is much lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low recovery after recrystallization can be attributed to several factors:

    • Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

    • Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the compound at high temperature will result in a lower yield as more of the product will remain dissolved upon cooling.

    • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities, leading to losses during subsequent washing steps. Ensure the solution cools slowly.

    • Incomplete Precipitation: Cooling the solution to a sufficiently low temperature (e.g., in an ice bath) is crucial to maximize the recovery of the crystalline product.

Issue 3: The purified product shows persistent impurities in analytical tests (e.g., NMR, HPLC).

  • Question: My NMR spectrum of the purified this compound shows persistent unknown peaks. How can I identify and remove these impurities?

  • Answer: Identifying the nature of the impurity is the first step toward its removal.

    • Identify the Impurity:

      • NMR Spectroscopy: Compare the spectrum to reference spectra of starting materials and potential byproducts. Common impurities in syntheses involving piperidines can include unreacted starting materials or byproducts from side reactions.[3]

      • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity and can help quantify the level of impurities.[4]

      • LC-MS: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, aiding in its identification.

    • Removal Strategies:

      • Recrystallization: If the impurity has a different solubility profile than your product, a carefully chosen recrystallization can be effective.

      • Column Chromatography: For impurities that are difficult to remove by crystallization, silica gel column chromatography may be necessary. A polar mobile phase is often required for hydrochloride salts.

      • Acid-Base Extraction: If the impurity is not a basic salt, you may be able to separate it by dissolving the mixture in an organic solvent and washing with a dilute aqueous acid. The desired hydrochloride salt will remain in the aqueous layer, which can then be re-basified, extracted, and re-precipitated as the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can originate from various sources during the synthesis and purification process:

  • Starting Materials: Impurities present in the initial reactants can be carried through the synthesis.[4]

  • Side Reactions: The formation of byproducts during the reaction is a common source of impurities.[4]

  • Incomplete Reactions: Unreacted starting materials can contaminate the final product.[4]

  • Degradation: The product may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases) for extended periods.

  • Residual Solvents: Solvents used in the reaction or purification may not be completely removed.[4]

Q2: Can hydrolysis of the benzoate ester be a problem during purification?

A2: Yes, hydrolysis of the benzoate ester to benzoic acid and 4-hydroxypiperidine is a potential side reaction, particularly if the purification involves prolonged exposure to aqueous basic conditions. It is generally advisable to perform extractions and washes with neutral or slightly acidic aqueous solutions to minimize this risk.

Q3: What are the recommended storage conditions for purified this compound?

A3: As a hydrochloride salt, the compound can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound

Recrystallization Solvent SystemPurity (by HPLC)Recovery YieldObservations
Isopropanol/Diethyl Ether>99%~85%Forms well-defined crystals upon slow addition of ether.
Ethanol/Hexane>98.5%~80%Good for removing non-polar impurities.
Methanol/Ethyl Acetate>99%~88%Often yields high purity crystals.
Water>97%~70%Risk of hydrolysis if heated for extended periods.

Note: These values are illustrative and can vary based on the initial purity of the crude product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Slowly add diethyl ether to the hot isopropanol solution until it becomes slightly cloudy.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude 4-Piperidinyl Benzoate Hydrochloride is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent (e.g., diethyl ether) is_solid->triturate No (Oily/Sticky) check_purity Check Purity (HPLC/NMR) is_solid->check_purity Yes triturate->check_purity is_pure Is purity >98%? check_purity->is_pure identify_impurity Identify Impurity (LC-MS, NMR) check_purity->identify_impurity Still Impure final_product Final Product is_pure->final_product Yes recrystallize Recrystallize (e.g., Isopropanol/Ether) is_pure->recrystallize No recrystallize->check_purity Re-check Purity column_chromatography Perform Column Chromatography column_chromatography->final_product identify_impurity->column_chromatography

References

Improving solubility of 4-piperidinyl benzoate hydrochloride for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 4-piperidinyl benzoate hydrochloride for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a salt formed from a basic piperidine derivative and hydrochloric acid. As a hydrochloride salt, it is expected to have better aqueous solubility than its free base form. However, the benzoate portion of the molecule is hydrophobic, which can limit its overall solubility in aqueous solutions. Generally, these types of compounds are crystalline powders that may be sparingly soluble in water but show better solubility in organic solvents.[1]

Q2: What is the first-line solvent to try for dissolving this compound for in vitro assays?

A2: For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[2][3] It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds at high concentrations to create a stock solution.[2] However, it's crucial to be aware of potential DMSO-induced toxicity or artifacts in your specific assay and to use the lowest possible final concentration.[4]

Q3: Can I use other solvents besides DMSO?

A3: Yes, other water-miscible organic solvents can be used as co-solvents.[5] Common alternatives include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 300, PEG 400).[3][6] The choice of solvent will depend on the specific requirements of your assay and the tolerance of the biological system to the solvent.[3]

Q4: How does pH affect the solubility of this compound?

A4: As a hydrochloride salt of a basic compound, the pH of the solution is a critical factor. The compound will be most soluble at a lower (acidic) pH where the piperidine nitrogen is protonated. As the pH increases towards the pKa of the piperidine moiety, the compound will become less protonated (more like the free base), leading to a significant decrease in aqueous solubility.[7]

Q5: Are there advanced methods to improve aqueous solubility for in vivo studies?

A5: For in vivo applications where large volumes of organic solvents are not feasible, several formulation strategies can be employed. These include the use of cyclodextrins to form inclusion complexes, surfactants to create micelles, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[8][9][10] Particle size reduction, such as micronization, can also improve the dissolution rate.[11]

Troubleshooting Guide

Problem: My this compound is not dissolving in my chosen solvent.

Possible Cause Suggested Solution
Insufficient Solvent Power If using an aqueous buffer, the compound may have inherently low solubility. Switch to a stronger organic solvent like DMSO or ethanol to prepare a concentrated stock solution.[2]
Precipitation from Stock The compound may have precipitated out of the stock solution during storage, especially if refrigerated or frozen.[2] Warm the stock solution gently (e.g., in a 37°C water bath) and vortex or sonicate to redissolve the compound before use.[2]
Incorrect pH If dissolving directly in a buffer, the pH may be too high (neutral or basic), causing the compound to convert to its less soluble free base form.[7] Try dissolving in a slightly acidic buffer or in water first, then adding it to your final buffer.

Problem: The compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium.

Possible Cause Suggested Solution
Exceeding Aqueous Solubility The final concentration in the aqueous medium is higher than the compound's solubility limit in that medium. This is a common issue when a drug is rapidly diluted from an organic solvent into an aqueous one.[2]
1. Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
2. Modify Dilution Protocol: Instead of a single large dilution step, try a serial dilution. Also, ensure rapid mixing or vortexing immediately after adding the stock to the aqueous medium to minimize localized high concentrations that can trigger precipitation.[4]
3. Use a Co-solvent in the Final Medium: If your assay allows, having a small percentage of a co-solvent (like ethanol or PEG) in the final aqueous medium can increase the compound's solubility.[6]
4. Employ Solubilizing Excipients: Consider pre-complexing the compound with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding it to the aqueous medium.[8]
Salt Precipitation in Media Components of complex cell culture media can sometimes interact with the compound or its hydrochloride salt, causing precipitation.[12][13]
1. Test in Simpler Buffers: First, confirm the solubility in simpler buffers like PBS to rule out media-specific interactions.
2. Prepare Fresh Media: Ensure the media is fresh and has not undergone temperature fluctuations that could cause its own components to precipitate.[14]

Data Presentation

Table 1: General Solubility Enhancement Strategies for Hydrochloride Salts of Poorly Soluble Basic Compounds

Strategy Mechanism of Action Typical Solvents/Excipients Pros Cons
pH Adjustment Increases the proportion of the ionized (protonated) and more soluble form of the drug.[7]Acidic buffers (e.g., citrate, acetate)Simple and effective for ionizable drugs.May not be compatible with biological assays sensitive to pH changes.
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the solute to dissolve.[5]DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400Widely used, effective for creating concentrated stock solutions.[6]Potential for solvent toxicity in assays; precipitation upon dilution.[3][5]
Micellar Solubilization Surfactants form micelles that encapsulate the hydrophobic drug in their core.[8]Polysorbate 80 (Tween® 80), Cremophor® ELCan significantly increase apparent aqueous solubility.Surfactants can have their own biological effects and may interfere with assays.
Complexation Host molecules (cyclodextrins) form inclusion complexes with the drug, shielding the hydrophobic parts from water.[11]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Generally low toxicity; effective for many compounds.[8]Can be expensive; may alter drug availability to its target.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a sufficient amount of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 241.71 g/mol , you would weigh 2.417 mg.

  • Add Solvent: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the compound.

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a brief sonication (5-10 minutes in a bath sonicator) or gentle warming (to 37°C) to aid dissolution.[2]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before storing.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light and moisture. For short-term storage, 4°C is often suitable, but for long-term storage, -20°C or -80°C is recommended to prevent degradation. Be aware that the compound may precipitate upon freezing and will need to be redissolved before use.[2]

Protocol 2: Preparation of a Working Solution using a Co-Solvent System (e.g., for cell-based assays)

This protocol aims to minimize precipitation upon dilution.

  • Prepare Stock Solution: Prepare a concentrated stock solution in 100% DMSO (e.g., 100 mM) as described in Protocol 1.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into a co-solvent like ethanol or PEG 400. For example, dilute the 100 mM DMSO stock 1:10 in ethanol to get a 10 mM solution in 10% DMSO/90% ethanol.

  • Final Dilution: Add the intermediate dilution dropwise into your final aqueous buffer or cell culture medium while vortexing or stirring vigorously. This gradual addition to a larger, well-mixed volume helps to avoid localized high concentrations that lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic solvents (DMSO, ethanol) is below the tolerance limit for your specific assay (typically <0.5% for DMSO in cell culture).

Protocol 3: Preparation of a Working Solution using Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water or your desired aqueous buffer (e.g., 10-20% w/v). Warming the solution may be necessary to dissolve the cyclodextrin.

  • Add Compound: Add the weighed this compound powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex or stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can also be used to accelerate the process.

  • Clarify Solution: If any undissolved particles remain, filter the solution through a 0.22 µm filter to remove them. The filtered solution now contains the solubilized drug-cyclodextrin complex.

Visualizations

G start Start: Need to dissolve This compound in_vitro For In Vitro Assay? start->in_vitro dmso Use DMSO to prepare a concentrated stock solution. in_vitro->dmso Yes in_vivo For In Vivo Assay? in_vitro->in_vivo No precip Does it precipitate upon dilution? dmso->precip success Success: Proceed with assay. precip->success No troubleshoot Troubleshoot: - Lower final concentration - Use co-solvents - Use cyclodextrins precip->troubleshoot Yes formulation Advanced Formulation Strategy: - Cyclodextrins - Surfactants (micelles) - Lipid-based systems in_vivo->formulation Yes

Caption: Decision tree for selecting a solubilization strategy.

G cluster_prep Preparation cluster_dilution Dilution cluster_outcome Outcome weigh Step 1: Weigh Compound dissolve Step 2: Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve stock Step 3: Concentrated Stock Solution dissolve->stock dilute Step 4: Dilute stock into aqueous assay buffer stock->dilute check Step 5: Visually inspect for precipitation dilute->check clear Solution is Clear check->clear No Precipitate precip Precipitate Forms check->precip Precipitate

Caption: Experimental workflow for preparing a test solution.

G cluster_water Pure Water cluster_cosolvent Water + Co-solvent H2O_1 H2O H2O_2 H2O H2O_3 H2O H2O_4 H2O label_insoluble Strong H-bond network in water excludes hydrophobic drug H2O_3->label_insoluble H2O_5 H2O CoS_1 Co-S H2O_6 H2O CoS_2 Co-S label_soluble Co-solvent disrupts H-bonds, reducing solvent polarity, allowing drug to dissolve H2O_6->label_soluble Drug_insoluble Drug (Insoluble) Drug_insoluble->H2O_3 Drug_soluble Drug (Soluble) Drug_soluble->H2O_6

Caption: Mechanism of co-solvency for solubility enhancement.

References

Technical Support Center: Overcoming Poor Chromatography Peak Shape for 4-Piperidinyl Benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor peak shape during the chromatographic analysis of 4-piperidinyl benzoate HCl.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (peak tailing) for 4-piperidinyl benzoate HCl in reversed-phase HPLC?

A1: Poor peak shape, particularly peak tailing, for basic compounds like 4-piperidinyl benzoate HCl in reversed-phase high-performance liquid chromatography (HPLC) is primarily caused by secondary interactions between the analyte and the stationary phase. The main contributing factors include:

  • Interaction with Residual Silanols: Silica-based stationary phases (e.g., C18) can have residual silanol groups (Si-OH) that are acidic and can interact with the basic piperidine nitrogen of the analyte. This interaction leads to peak tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in both ionized and unionized forms, leading to peak distortion.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak broadening and tailing.[2]

  • Column Degradation: Over time, columns can degrade, especially when used with high pH mobile phases, leading to the exposure of more active silanol sites.

Q2: How does adjusting the mobile phase pH improve the peak shape of 4-piperidinyl benzoate HCl?

A2: Adjusting the mobile phase pH is a critical step in improving the peak shape of basic compounds. There are two main strategies:

  • Low pH (Acidic Mobile Phase): At a low pH (typically 2-3), both the basic analyte and the residual silanols on the stationary phase are protonated. This reduces the undesirable ionic interactions, leading to a more symmetrical peak.[1][3]

  • High pH (Basic Mobile Phase): At a high pH (typically >8), the residual silanols are deprotonated and carry a negative charge, while the basic analyte is in its neutral form. This also minimizes ionic interactions and can significantly improve peak shape. However, this approach requires a column that is stable at high pH.[4]

Q3: What are mobile phase additives, and how can they help improve peak shape?

A3: Mobile phase additives are small amounts of reagents added to the mobile phase to enhance chromatographic performance. For basic compounds like 4-piperidinyl benzoate HCl, two common types of additives are:

  • Competing Bases (e.g., Triethylamine - TEA): These are small basic molecules that are added to the mobile phase to compete with the analyte for interaction with the active silanol sites on the stationary phase. This "masks" the silanols and reduces peak tailing.[1]

  • Ion-Pairing Agents: These are reagents that have a hydrophobic part and an ionic part. For a basic analyte, an anionic ion-pairing agent (e.g., alkyl sulfonates) can be used. The ion-pairing agent forms a neutral complex with the charged analyte, which then interacts with the reversed-phase stationary phase in a more controlled manner, leading to improved retention and peak shape.[5][6]

Q4: When should I consider using a different type of HPLC column?

A4: If optimizing the mobile phase (pH and additives) does not resolve the peak shape issues, consider the column itself. Modern columns often provide better performance for basic compounds. Key considerations include:

  • High-Purity Silica: Columns packed with high-purity silica have fewer metallic impurities and a more homogeneous surface, leading to reduced silanol interactions.

  • End-Capping: Choose a column with extensive end-capping, where the residual silanols are chemically bonded with a small, inert group to minimize their activity.[2]

  • pH Stable Columns: If you plan to work at high pH, it is essential to use a column specifically designed for high pH stability to prevent rapid degradation.

  • Alternative Stationary Phases: In some cases, a different stationary phase chemistry (e.g., embedded polar group or phenyl-hexyl) might offer a different selectivity and improved peak shape.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving poor peak shape for 4-piperidinyl benzoate HCl.

Initial Assessment and Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and fixing poor peak shape issues.

Troubleshooting_Workflow start Poor Peak Shape Observed (Peak Tailing) check_system Check System Suitability (Pressure, Leaks, Connections) start->check_system check_column Evaluate Column Health (Age, Usage History) check_system->check_column optimize_mp Optimize Mobile Phase pH check_column->optimize_mp low_ph Strategy 1: Low pH (e.g., pH 2.5-3.5) optimize_mp->low_ph Acidic Conditions high_ph Strategy 2: High pH (e.g., pH 8-10) (Requires pH stable column) optimize_mp->high_ph Basic Conditions additives Use Mobile Phase Additives low_ph->additives If tailing persists end Symmetrical Peak Achieved low_ph->end If successful high_ph->end If successful competing_base Add Competing Base (e.g., Triethylamine) additives->competing_base ion_pairing Use Ion-Pairing Agent (e.g., Alkyl Sulfonate) additives->ion_pairing new_column Consider a Different Column (High-purity, End-capped) competing_base->new_column If tailing persists competing_base->end If successful ion_pairing->new_column If tailing persists ion_pairing->end If successful new_column->end

Figure 1. A stepwise workflow for troubleshooting poor peak shape of 4-piperidinyl benzoate HCl.
Mechanism of Peak Tailing

The diagram below illustrates the interaction between the basic analyte and residual silanols on the stationary phase, which is the primary cause of peak tailing.

Peak_Tailing_Mechanism cluster_sp Stationary Phase (C18 Silica) cluster_mp Mobile Phase silica Si silanol Si-OH silica->silanol c18 Si-C18H37 silica->c18 interaction Ionic Interaction (Causes Tailing) analyte_protonated Analyte-NH+ analyte_protonated->silanol Undesirable Secondary Interaction analyte_neutral Analyte-N analyte_neutral->c18 Desired Hydrophobic Interaction

Figure 2. Interaction mechanism leading to peak tailing of a basic analyte.

Experimental Protocols and Data

This section provides detailed experimental protocols for strategies to improve the peak shape of 4-piperidinyl benzoate HCl and presents hypothetical data in a structured format for easy comparison.

Experimental Protocol 1: Effect of Mobile Phase pH

Objective: To evaluate the effect of low and high mobile phase pH on the peak shape of 4-piperidinyl benzoate HCl.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Extend-C18, 4.6 x 150 mm, 5 µm (or a similar column stable at high pH)

  • Detector: UV at 230 nm

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL in 50:50 Acetonitrile:Water

Mobile Phases:

  • Low pH Condition (pH 3.0):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • High pH Condition (pH 9.0):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0 with Ammonium Hydroxide

    • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B in 10 minutes, hold at 80% B for 2 minutes, then return to initial conditions.

Data Analysis:

  • Measure the retention time (RT), peak asymmetry (As), and theoretical plates (N) for the 4-piperidinyl benzoate HCl peak under both low and high pH conditions.

Expected Results:

ConditionRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Initial (Unbuffered) 5.22.13500
Low pH (pH 3.0) 4.81.36500
High pH (pH 9.0) 6.51.18000
Experimental Protocol 2: Effect of a Mobile Phase Additive (Triethylamine)

Objective: To assess the impact of adding a competing base (Triethylamine) to the mobile phase on the peak shape of 4-piperidinyl benzoate HCl under acidic conditions.

Instrumentation: Same as Experimental Protocol 1.

Mobile Phase (Low pH with TEA):

  • Mobile Phase A: 0.1% Formic Acid and 0.1% Triethylamine in Water (pH adjusted to ~3.0)

  • Mobile Phase B: 0.1% Formic Acid and 0.1% Triethylamine in Acetonitrile

  • Gradient: Same as Experimental Protocol 1.

Data Analysis:

  • Compare the retention time, peak asymmetry, and theoretical plates with and without the addition of TEA.

Expected Results:

ConditionRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Low pH (pH 3.0) 4.81.36500
Low pH with 0.1% TEA 4.51.17800
Experimental Protocol 3: Ion-Pairing Chromatography

Objective: To evaluate the use of an ion-pairing agent to improve the retention and peak shape of 4-piperidinyl benzoate HCl.

Instrumentation: Same as Experimental Protocol 1.

Mobile Phase (Ion-Pairing):

  • Mobile Phase A: 5 mM Sodium 1-Heptanesulfonate in 20 mM Phosphate buffer, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B in 10 minutes.

Data Analysis:

  • Measure the retention time, peak asymmetry, and theoretical plates using the ion-pairing method.

Expected Results:

ConditionRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Low pH (pH 3.0) 4.81.36500
Ion-Pairing 7.21.27500

Disclaimer: The experimental protocols and data presented are for illustrative purposes and may require optimization for specific laboratory conditions and equipment.

References

Storage conditions to prevent degradation of 4-piperidinyl benzoate HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 4-piperidinyl benzoate HCl to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during research and development.

Troubleshooting Guide: Investigating Degradation of 4-Piperidinyl Benzoate HCl

If you suspect degradation of your 4-piperidinyl benzoate HCl sample, follow this guide to identify the potential cause and take corrective action.

Initial Assessment:

  • Visual Inspection: Examine the compound for any changes in physical appearance, such as discoloration (yellowing or browning), clumping, or melting.

  • Solubility Check: Test the solubility of a small sample in the recommended solvent. A decrease in solubility or the presence of insoluble particles may indicate degradation.

  • Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the presence of degradation products and quantify the loss of the active pharmaceutical ingredient (API).

Troubleshooting Workflow:

Troubleshooting_Degradation Troubleshooting Workflow for 4-Piperidinyl Benzoate HCl Degradation cluster_Initial_Assessment Initial Assessment cluster_Investigation Investigation of Cause cluster_Corrective_Action Corrective Action cluster_Outcome Outcome start Suspected Degradation visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Test visual->solubility hplc HPLC Analysis (Purity Check) solubility->hplc storage Review Storage Conditions (Temp, Humidity, Light) hplc->storage handling Review Handling Procedures (Solvent, pH, Atmosphere) hplc->handling remediate Implement Correct Storage & Handling storage->remediate handling->remediate retest Re-test Stability remediate->retest stable Compound Stable retest->stable unstable Compound Unstable (Consider resynthesis/re-purification) retest->unstable

Caption: A logical workflow for troubleshooting suspected degradation of 4-piperidinyl benzoate HCl.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid 4-piperidinyl benzoate HCl?

    • A1: To ensure long-term stability, store the solid compound in a tightly sealed container in a cool, dry place, protected from light. A recommended storage temperature is below 10°C. For enhanced protection, consider storing under an inert atmosphere (e.g., argon or nitrogen) and in a UV-resistant bag.

  • Q2: How should I handle 4-piperidinyl benzoate HCl in the laboratory to minimize degradation?

    • A2: When preparing solutions, use high-purity solvents and avoid prolonged exposure to atmospheric moisture and oxygen. Prepare solutions fresh for each experiment whenever possible. If you need to store solutions, do so at a low temperature (2-8°C) for a short period and protect them from light.

  • Q3: Is 4-piperidinyl benzoate HCl sensitive to light?

Degradation Pathways

  • Q4: What are the most likely degradation pathways for 4-piperidinyl benzoate HCl?

    • A4: The two primary potential degradation pathways are:

      • Ester Hydrolysis: The benzoate ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 4-hydroxypiperidine and benzoic acid.

      • Oxidation of the Amine: The secondary amine in the piperidine ring can be susceptible to oxidation, especially in the presence of air and certain metal ions.

Degradation_Pathways Potential Degradation Pathways of 4-Piperidinyl Benzoate HCl cluster_hydrolysis Ester Hydrolysis cluster_oxidation Amine Oxidation 4PB_HCl 4-Piperidinyl Benzoate HCl Hydrolysis_Products 4-Hydroxypiperidine + Benzoic Acid 4PB_HCl->Hydrolysis_Products H2O, Acid/Base Oxidation_Products Oxidized Piperidine Derivatives 4PB_HCl->Oxidation_Products O2, Metal Ions

Caption: The two primary potential degradation pathways for 4-piperidinyl benzoate HCl.

Experimental Issues

  • Q5: I am observing an unexpected peak in my HPLC chromatogram. Could this be a degradant?

    • A5: Yes, the appearance of new peaks, especially those that grow over time or under stress conditions, is a strong indicator of degradation. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradants and compare their retention times with the unknown peak.

  • Q6: My experimental results are inconsistent. Could degradation of 4-piperidinyl benzoate HCl be the cause?

    • A6: Inconsistent results can arise from the degradation of a starting material. If the purity of your compound is compromised, it can affect reaction yields, biological activity, and other experimental outcomes. It is crucial to re-analyze the purity of your compound if you suspect degradation.

Data Presentation: Forced Degradation Study (Illustrative Example)

The following table presents illustrative results from a forced degradation study on 4-piperidinyl benzoate HCl. This data is hypothetical and intended to demonstrate how to structure and interpret such a study.

Stress ConditionDurationTemperature% Assay of 4-Piperidinyl Benzoate HClMajor Degradation Products (Hypothetical)
Acid Hydrolysis 24 hours60°C85.2%4-Hydroxypiperidine, Benzoic Acid
(0.1 M HCl)
Base Hydrolysis 8 hours40°C78.5%4-Hydroxypiperidine, Benzoic Acid
(0.1 M NaOH)
Oxidative 24 hoursRT92.1%Oxidized piperidine species
(3% H₂O₂)
Photolytic 7 daysRT98.5%Minor unidentified degradants
(ICH Option 2)
Thermal 14 days70°C95.8%Minor unidentified degradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Protocol 2: Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of 4-piperidinyl benzoate HCl in a suitable solvent (e.g., methanol or water:acetonitrile 50:50).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 40°C. Take samples at various time points. Neutralize the samples before HPLC analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature. Take samples at various time points.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). Analyze the samples after exposure.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for an extended period (e.g., 14 days). Analyze the sample at the end of the study.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify major degradation products.

Identifying degradation products of 4-piperidinyl benzoate hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of 4-piperidinyl benzoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, which contains an ester linkage and a piperidine ring, the two primary degradation pathways are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The ester bond is susceptible to cleavage, especially under acidic or basic conditions, yielding benzoic acid and 4-hydroxypiperidine.[1][2]

  • Oxidation: The piperidine ring, particularly the nitrogen atom, can be a site for oxidation, potentially leading to N-oxide or other oxidized derivatives.[1]

Q2: What are the expected degradation products of this compound?

While specific degradation products for this exact molecule require experimental confirmation, based on its functional groups, the following are highly probable:

  • Benzoic Acid: A product of the hydrolysis of the ester linkage.

  • 4-Hydroxypiperidine: The corresponding alcohol formed alongside benzoic acid during hydrolysis.

  • 4-Piperidinyl Benzoate N-oxide: A potential product of oxidative stress, where the nitrogen atom in the piperidine ring is oxidized.

Further degradation or secondary reactions could lead to more complex products, which would require analytical characterization for identification.

Q3: What are the typical stress conditions used in a forced degradation study for this compound?

Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][4][5] Typical conditions are outlined in the ICH Q1A(R2) guideline and generally involve:[3][6]

Stress ConditionTypical Reagents and ConditionsTarget Degradation
Acid Hydrolysis 0.1 M to 1 M HCl, refluxed for several hours.[3][4]5-20%[3][7]
Base Hydrolysis 0.1 M to 1 M NaOH, refluxed for several hours.[3][4]5-20%[3][7]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature.[3]5-20%[3][7]
Thermal Degradation Dry heat, temperature above accelerated stability testing conditions.5-20%[3][7]
Photodegradation Exposure to a combination of visible and UV light.[4]5-20%[3][7]

Q4: What analytical techniques are best suited for identifying and quantifying these degradation products?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating the parent drug from its degradation products. A stability-indicating HPLC method should be developed and validated.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight and fragmentation data.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guides

HPLC Analysis Issues
IssuePotential CauseSuggested Solution
Poor resolution between parent peak and degradation product peaks. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, or pH. Consider using a gradient elution.[10]
Column degradation.Use a guard column and ensure proper column flushing and storage. If necessary, replace the column.[10][11]
Peak tailing for the parent or degradation products. Column overload.Reduce the sample concentration or injection volume.[10]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or use a different column chemistry.
Noisy or drifting baseline. Contaminated mobile phase or HPLC system.Filter all solvents and use high-purity reagents. Flush the HPLC system thoroughly.[10]
Detector issues.Ensure the detector lamp is warmed up and functioning correctly.
Inconsistent retention times. Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure proper mixing.[10]
Sample Preparation Issues
IssuePotential CauseSuggested Solution
Incomplete degradation during forced degradation studies. Stress conditions are too mild.Increase the concentration of the stress agent, temperature, or duration of the study.[12]
Excessive degradation (more than 20%). Stress conditions are too harsh.Decrease the concentration of the stress agent, temperature, or duration of the study.[4]
Precipitation of the sample after stress conditions. Degradation product is insoluble in the reaction mixture.Try a different co-solvent or adjust the pH of the final solution before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Reflux the mixture at 60°C for 8 hours.

    • At regular intervals, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Reflux the mixture at 60°C for 4 hours.

    • At regular intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At regular intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid drug substance in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the solid drug substance to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Dissolve the exposed solid in the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Hydrolysis (Acid/Base) 4-Hydroxypiperidine 4-Hydroxypiperidine This compound->4-Hydroxypiperidine Hydrolysis (Acid/Base) 4-Piperidinyl Benzoate N-oxide 4-Piperidinyl Benzoate N-oxide This compound->4-Piperidinyl Benzoate N-oxide Oxidation

Caption: Predicted degradation pathways of this compound.

cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Identification Acid Acid HPLC HPLC Acid->HPLC Base Base Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photo Photo->HPLC LC-MS LC-MS HPLC->LC-MS Isolate Degradants Isolate Degradants LC-MS->Isolate Degradants NMR NMR Isolate Degradants->NMR Structure Elucidation Structure Elucidation NMR->Structure Elucidation Drug Substance Drug Substance Drug Substance->Acid Drug Substance->Base Drug Substance->Oxidation Drug Substance->Thermal Drug Substance->Photo

References

Technical Support Center: Piperidine Salt Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with piperidine salt formation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of forming a piperidine salt in synthesis?

A1: Piperidine salt formation is a common strategy employed in pharmaceutical and chemical synthesis to improve the physicochemical properties of a compound. Key reasons include:

  • Enhanced Solubility: Many active pharmaceutical ingredients (APIs) are poorly soluble in water. Converting them to a salt form can significantly increase their aqueous solubility and dissolution rate. For example, the formation of a phenytoin salt with piperidine is a strategy to address its low aqueous solubility[1].

  • Improved Stability: Salts can exhibit greater stability against degradation compared to the free base form. The piperidine ring, in particular, can influence the chemical stability of a molecule through its steric and electronic properties[2].

  • Facilitated Purification: Salt formation can be an effective purification step. The salt may crystallize more readily than the free base, allowing for isolation from impurities. Purification can be achieved by converting the salt back to the free base with an alkali, crystallizing the base, and then reprecipitating the salt[3].

  • Simplified Handling: Salts are often crystalline solids, which are easier to handle, weigh, and formulate than oily or amorphous free bases.

Q2: What are the critical factors to consider for successful piperidine salt formation?

A2: Several factors influence the outcome of a salt formation reaction:

  • pKa Difference (ΔpKa): A general rule of thumb is that the difference between the pKa of the acidic compound and the pKa of the protonated piperidine (pKa ≈ 11.1) should be greater than 2-3 units to ensure proton transfer and favor salt formation over a cocrystal[1].

  • Solvent System: The choice of solvent is crucial. It must dissolve the starting materials but ideally should be a poor solvent for the resulting salt to facilitate precipitation and isolation. Piperidine is soluble in water and various organic solvents like alcohols and ethers[4].

  • Stoichiometry: The molar ratio of the piperidine to the acidic compound is critical. While a 1:1 molar ratio is common, adjustments may be necessary depending on whether the acid is mono- or polyvalent[1][5].

  • Temperature: Temperature affects both the reaction kinetics and the solubility of the salt. Cooling the reaction mixture is a common technique to induce crystallization.

  • Presence of Moisture: Piperidine is hygroscopic, and the presence of water can influence salt formation, potentially leading to the formation of hydrates or affecting crystallinity[4][6].

Q3: How can I confirm that I have successfully formed a piperidine salt?

A3: Several analytical techniques can confirm salt formation by evidencing proton transfer from the acid to the piperidine nitrogen:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shift of the N-H proton on the newly formed piperidinium ion will appear at a different chemical shift compared to the N-H of the piperidine free base. For instance, the piperidinium signal in a phenytoin salt appeared at 5.14 ppm, a significant shift from 2.86 ppm in the starting piperidine[1]. ¹³C NMR will also show shifts in the carbon signals adjacent to the nitrogen[1].

  • Infrared (IR) Spectroscopy: Successful salt formation is indicated by the appearance of new bands corresponding to the N-H⁺ stretching vibration in the piperidinium ion and shifts in the bands of the acidic functional group (e.g., carboxylate or sulfonate)[1].

  • X-Ray Diffraction (XRD): Powder XRD (PXRD) is a powerful tool to confirm the formation of a new crystalline solid phase. The diffraction pattern of the product will be distinct from the patterns of the starting materials[1][7]. Single-crystal XRD provides definitive proof of salt formation by showing the molecular structure and the location of the transferred proton[1].

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to characterize the thermal properties of the new salt, such as its melting point and decomposition temperature, which will differ from the starting materials[7].

Troubleshooting Guides

This section addresses specific issues encountered during piperidine salt formation experiments.

Issue 1: Low or No Salt Formation / Poor Yield

Q: I am not getting any precipitate, or my yield is very low. What could be the problem?

A: This is a common issue that can be attributed to several factors related to thermodynamics and kinetics. Follow this troubleshooting workflow to diagnose the problem.

G cluster_0 start Start: Low/No Yield pka_check Is ΔpKa > 2-3 units? start->pka_check solvent_check Is the salt soluble in the reaction solvent? pka_check->solvent_check Yes sol_pka Action: Use a stronger acid to increase ΔpKa. pka_check->sol_pka No stoich_check Is stoichiometry correct (typically 1:1)? solvent_check->stoich_check No sol_solvent Action: Try a different solvent or an anti-solvent to induce precipitation. solvent_check->sol_solvent Yes concentration_check Are reactants sufficiently concentrated? stoich_check->concentration_check Yes sol_stoich Action: Verify calculations and molar equivalents. Consider slight excess of one reactant. stoich_check->sol_stoich No sol_concentration Action: Increase concentration or remove some solvent post-reaction. concentration_check->sol_concentration No sol_success Success: Isolate and characterize product. concentration_check->sol_success Yes sol_pka->pka_check Re-evaluate sol_solvent->solvent_check Re-evaluate sol_stoich->stoich_check Re-evaluate sol_concentration->concentration_check Re-evaluate

Caption: Troubleshooting workflow for low yield in piperidine salt formation.

Detailed Steps:

  • Verify ΔpKa: Ensure the pKa difference between your acid and piperidine is sufficient for proton transfer[1]. If not, a cocrystal may form instead of a salt, or the equilibrium may not favor the salt.

  • Solvent Optimization:

    • If the salt is too soluble in your chosen solvent, it will not precipitate. Try adding an "anti-solvent" (a solvent in which the salt is insoluble) to induce crystallization.

    • Alternatively, perform a solvent screen with small aliquots of your reaction mixture using solvents of varying polarity.

  • Check Stoichiometry: An incorrect molar ratio can lead to incomplete reaction and the presence of unreacted starting material, which can inhibit crystallization.

  • Increase Concentration: If the reaction mixture is too dilute, the salt may remain in solution. Carefully remove a portion of the solvent under reduced pressure to increase the concentration.

  • Induce Crystallization: If an oil forms or the solution is supersaturated, try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired product, or cooling the solution to a lower temperature.

Issue 2: The Product is an Oil or Fails to Crystallize

Q: My reaction seems to have worked, but the product oiled out instead of forming a crystalline solid. How can I isolate it?

A: Formation of an oil is common when the melting point of the salt is below the reaction temperature or when impurities are present.

Solutions:

  • Trituration: Add a solvent in which the oily salt is insoluble but the impurities are soluble. Stir or sonicate the mixture. This can wash away impurities and often induces the oil to solidify.

  • Solvent/Anti-Solvent System: Dissolve the oil in a minimal amount of a good solvent. Then, slowly add an anti-solvent dropwise until the solution becomes cloudy (the cloud point). Warm the solution slightly until it becomes clear again, and then allow it to cool slowly. This can promote the growth of crystals rather than oiling out.

  • Temperature Gradient: Allow the solvent to evaporate very slowly from a solution of the oil. For volatile solvents, this can be done by leaving the vial partially open in a fume hood. For less volatile solvents, a slow stream of inert gas can be used.

  • Purification: The presence of impurities can inhibit crystallization. Consider purifying the crude product first. One method involves converting the salt back to the free base, purifying the base (e.g., by chromatography or distillation), and then re-forming the salt under optimized conditions[3].

Issue 3: Product Purity is Low

Q: My final product contains significant impurities. What are the best purification strategies?

A: Impurities can arise from side reactions, unreacted starting materials, or co-precipitation.

Purification Protocols:

  • Recrystallization: This is the most common method. The key is to find a suitable solvent or solvent system where the salt has high solubility at an elevated temperature but low solubility at room temperature or below.

Solvent Selection for Recrystallization
Ideal Solvent Properties
Does not react with the salt.
Dissolves the salt completely when hot.
Dissolves the salt sparingly or not at all when cold.
Impurities are either very soluble or insoluble in the hot solvent.
Boils at a temperature below the salt's melting point.
Is volatile enough to be easily removed from the crystals.
  • Acid-Base Extraction:

    • Dissolve the impure salt in an appropriate organic solvent.

    • Wash with a dilute aqueous base (e.g., NaHCO₃ or NaOH solution) to convert the piperidinium salt back to the free piperidine base, which will remain in the organic layer. Impurities that are acidic will move to the aqueous layer.

    • Separate the organic layer, dry it (e.g., with MgSO₄), and then re-form the salt by adding the desired acid. This process can effectively remove non-basic impurities. A similar process is described for purifying N-(p-nitrosophenyl)-piperidine hydrochloride[3].

Issue 4: The Salt is Hygroscopic and Difficult to Handle

Q: My isolated salt is very hygroscopic and quickly absorbs water from the air. How can I handle and store it?

A: Hygroscopicity, the tendency to absorb moisture from the atmosphere, is a known issue with some amine salts[6][8].

Handling and Storage Protocols:

  • Work in a Dry Environment: Handle the material in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon).

  • Use Dry Solvents: Ensure all solvents used for purification and handling are anhydrous.

  • Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating, to remove any residual water or solvent.

  • Storage: Store the salt in a tightly sealed container, preferably within a desiccator containing a strong drying agent (e.g., P₂O₅ or Drierite®).

Experimental Protocols & Data

General Protocol for Piperidine Salt Formation (Hydrochloride Salt)

This protocol provides a general methodology for the formation of a piperidine hydrochloride salt. Note: This is a representative protocol and may require optimization for specific substrates.

  • Dissolution: Dissolve the piperidine-containing compound (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) in a round-bottom flask equipped with a magnetic stir bar. The concentration should be sufficient to dissolve the starting material but allow for precipitation of the salt.

  • Acid Addition: While stirring the solution at room temperature (or 0 °C to control exothermicity), slowly add a solution of hydrochloric acid (1.0 - 1.1 equivalents). The HCl can be added as a solution in an organic solvent (e.g., 2M HCl in diethyl ether) or as anhydrous HCl gas bubbled through the solution. This method is analogous to the reprecipitation of N-(p-nitrosophenyl)-piperidine hydrochloride using anhydrous hydrogen chloride in ether[3].

  • Precipitation & Isolation: Upon addition of the acid, the piperidine hydrochloride salt will often precipitate as a solid. Continue stirring for an additional 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold reaction solvent or another solvent in which the salt is insoluble (e.g., cold diethyl ether) to remove any soluble impurities.

  • Drying: Dry the isolated salt under high vacuum to remove all residual solvent.

Caption: A typical experimental workflow for the synthesis of a piperidine hydrochloride salt.

Quantitative Data: NMR Chemical Shift Changes Upon Salt Formation

Spectroscopic data provides quantitative evidence of salt formation. The table below shows the change in NMR chemical shifts (Δδ) for key protons and carbons upon the formation of a piperidine-phenytoin salt, as reported in the literature. The significant downfield shift of the piperidinium proton (NHa) is a clear indicator of protonation[1].

NucleusSignalFree Piperidine (ppm)Piperidine-Phenytoin Salt (ppm)Change (Δδ, ppm)
¹H NHa (Piperidinium)2.865.14+2.28
¹³C C (adjacent to N)47.2947.00-0.29
¹³C C (beta to N)26.8027.14+0.34
¹³C C (gamma to N)25.1625.38+0.22

Data sourced from the mechanochemical synthesis of piperidine-phenytoin salt[1].

References

Validation & Comparative

A Comparative Guide to the Local Anesthetic Activity of 4-Piperidinyl Benzoate Hydrochloride and Procaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the local anesthetic potential of 4-Piperidinyl benzoate hydrochloride and the well-established local anesthetic, procaine. While direct comparative experimental data for this compound is not extensively available in current literature, this document synthesizes information on closely related piperidine-based local anesthetics to offer a predictive comparison and outlines detailed experimental protocols for a head-to-head evaluation.

Introduction to the Comparators

Procaine , the first synthetic injectable local anesthetic, is an amino ester that has long served as a benchmark in the field.[1] It functions by blocking voltage-gated sodium channels, thereby preventing the propagation of nerve impulses.[1][2] However, its relatively short duration of action and potential for allergic reactions have driven the search for alternatives.

This compound represents a class of local anesthetics based on a piperidine scaffold. The piperidine ring is a key component in several modern local anesthetics, including bupivacaine and ropivacaine.[3][4] Research into various piperidine derivatives suggests that this chemical class may offer advantages in terms of potency and duration of action over traditional amino ester anesthetics like procaine.[3][5]

Quantitative Data Comparison (Illustrative)

Due to the limited direct experimental data for this compound, the following table provides a comparative summary of procaine's known properties against representative data from other studied piperidine-based local anesthetics. This is intended to be an illustrative comparison to highlight the potential characteristics of the piperidine class.

ParameterProcaineRepresentative Piperidine Derivatives (e.g., LAS-251, LAS-286)
Potency LowModerate to High
Onset of Action SlowVariable, can be comparable to or slightly longer than procaine
Duration of Action Short (e.g., ~30-60 minutes)Long to Very Long (e.g., some derivatives show action > 2 times longer than procaine)[6]
Toxicity Relatively low, but risk of allergic reactionsGenerally low, with some derivatives showing lower toxicity than procaine[3]

Mechanism of Action: Sodium Channel Blockade

Both procaine and piperidine-based local anesthetics are believed to exert their effects through the same fundamental mechanism: the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thus preventing the generation and conduction of action potentials.

General Signaling Pathway for Local Anesthetics cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel (Open State) Na_channel_blocked Voltage-Gated Sodium Channel (Blocked State) Na_in Na+ Influx Na_blocked Na+ Influx Blocked Action_Potential Action Potential Generation Na_in->Action_Potential Causes No_Action_Potential No Action Potential (Anesthesia) Na_blocked->No_Action_Potential Leads to LA_unionized Local Anesthetic (Unionized) LA_ionized Local Anesthetic (Ionized) LA_unionized->LA_ionized Crosses Membrane LA_ionized->Na_channel Binds to Channel Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_channel Depolarization Experimental Workflow for Comparative Analysis cluster_preparation Preparation cluster_infiltration Infiltration Anesthesia cluster_conduction Conduction Anesthesia cluster_data Data Analysis Animal_Acclimation Animal Acclimation (Rats/Guinea Pigs) Compound_Prep Prepare Solutions (4-Piperidinyl benzoate HCl & Procaine) Animal_Acclimation->Compound_Prep Animal_Prep Animal Preparation (Hair Clipping, etc.) Compound_Prep->Animal_Prep Injection_Infiltration Intradermal Injection Animal_Prep->Injection_Infiltration Injection_Conduction Sciatic Nerve Injection Animal_Prep->Injection_Conduction Assessment_Infiltration Assess Panniculus Carnosus Reflex Injection_Infiltration->Assessment_Infiltration Record_Data Record Onset and Duration Assessment_Infiltration->Record_Data Assessment_Sensory Assess Sensory Block (e.g., Tail Flick) Injection_Conduction->Assessment_Sensory Assessment_Motor Assess Motor Block (e.g., Gait Analysis) Injection_Conduction->Assessment_Motor Assessment_Sensory->Record_Data Assessment_Motor->Record_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Record_Data->Statistical_Analysis Compare_Efficacy Compare Efficacy and Potency Statistical_Analysis->Compare_Efficacy

References

Comparative Analysis of 4-Piperidinyl Benzoate Hydrochloride and Structurally Related Piperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for interacting with a wide range of biological targets. This guide provides a comparative overview of 4-piperidinyl benzoate hydrochloride and other piperidine analogs, with a focus on their structure-activity relationships (SAR) at key central nervous system targets: the opioid receptors and monoamine transporters. The information presented herein is intended to support researchers in the design and development of novel therapeutics.

Overview of Piperidine Analogs in Drug Discovery

Piperidine-containing molecules have demonstrated a remarkable diversity of pharmacological activities.[1] Modifications to the piperidine ring, particularly at the 1 and 4 positions, have led to the development of potent and selective ligands for various receptors and transporters. This versatility has made the piperidine nucleus a "privileged scaffold" in the development of analgesics, antipsychotics, and antidepressants.[1][2]

Comparative Pharmacological Profile

The pharmacological profile of piperidine analogs is highly dependent on the nature and position of substituents on the piperidine ring and any associated aromatic moieties. This section compares the in vitro activity of several key piperidine analogs at the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), delta-opioid receptor (DOR), dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

The following table summarizes the binding affinities (Ki) and/or functional activities (IC50/EC50) of selected piperidine analogs that are structurally related to 4-piperidinyl benzoate. This data, compiled from various studies, illustrates the impact of structural modifications on target affinity and selectivity.

Compound/AnalogTargetKᵢ (nM)IC₅₀ (nM)EC₅₀ (nM)Reference
FentanylMOR---[2]
R 31833 (Carfentanil)MOR--0.00032 mg/kg (ED₅₀)[4]
N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamideMOR--0.07 mg/kg (ED₅₀)[5]
(-)-cis-3-methylfentanylMOR---[4]
(+)-cis-5bNETlow nM--[6][7]
(-)-cis analogsDAT/NET---[6]
(-)-trans and (+)-cis isomersSERT or SERT/NET---[6]

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data presented should be interpreted as indicative of the relative potencies and selectivities of these compounds.

Structure-Activity Relationship (SAR) Insights

The data from various studies on piperidine analogs reveal key structural features that govern their interaction with opioid receptors and monoamine transporters.

For Opioid Receptor Agonists:

  • 4-Anilido Substitution: The N-phenyl-N-(piperidin-4-yl)propanamide core, as seen in fentanyl and its analogs, is crucial for high-affinity MOR binding.[8]

  • Piperidine Ring Substitution: Introduction of a methyl group at the 3-position of the piperidine ring can significantly impact potency, with the cis-isomer often being more potent than the trans-isomer.[8]

  • N-Substituent: The N-phenethyl group is a common feature in potent fentanyl analogs. Modifications to this group can alter potency and duration of action.[4]

For Monoamine Transporter Inhibitors:

  • 4-Aryl Substitution: The presence of a 4-aryl group on the piperidine ring is a common feature of monoamine transporter inhibitors.[6]

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring plays a critical role in determining selectivity for DAT, NET, and SERT. For example, (-)-cis analogs of certain 4-(4-chlorophenyl)piperidines show DAT/NET selectivity, while (-)-trans and (+)-cis isomers favor SERT or SERT/NET.[6][7]

  • Side Chain: The nature of the side chain at the 3-position of the piperidine ring can significantly influence transporter affinity and selectivity.[6]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of piperidine analogs. Specific parameters may vary between laboratories and studies.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine transporter (hDAT) or from rodent striatal tissue.[9][10]

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.[9]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[11]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[11]

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity of a compound for different opioid receptor subtypes (mu, delta, kappa).

  • Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat brain) or cells expressing the specific opioid receptor subtype.[12]

  • Incubation: Membranes are incubated with a subtype-selective radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR) and a range of concentrations of the test compound.

  • Separation and Detection: Similar to the DAT binding assay, bound and free radioligand are separated by filtration, and the radioactivity is quantified.[11]

  • Data Analysis: IC₅₀ and Kᵢ values are calculated to determine the compound's affinity for each receptor subtype.[11]

Signaling Pathways

The biological effects of piperidine analogs are mediated through their interaction with specific signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling (Opioid Receptors)

Opioid receptors are G-protein coupled receptors (GPCRs).[13] Agonist binding to an opioid receptor initiates a conformational change, leading to the activation of intracellular G-proteins.[14][15] This triggers a downstream signaling cascade that can include inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the observed physiological effects such as analgesia.[16]

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Opioid Agonist GPCR Opioid Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response MAPK_Pathway->Cellular_Response

Opioid Receptor (GPCR) Signaling Pathway
Monoamine Transporter Mechanism

Monoamine transporters (DAT, SERT, NET) are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[17][18] This process is crucial for terminating the neurotransmitter signal. Inhibitors of these transporters block the reuptake process, leading to an increased concentration of the neurotransmitter in the synapse and enhanced postsynaptic receptor activation.[17]

Monoamine_Transporter_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine (Dopamine, Serotonin, etc.) Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binds Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter->Transporter Reuptake Signal Transduction Signal Transduction Vesicle Vesicle Transporter->Vesicle Transport Inhibitor Piperidine Analog (Inhibitor) Inhibitor->Transporter Blocks

Monoamine Transporter Inhibition

Conclusion

The piperidine scaffold remains a highly valuable starting point for the design of novel therapeutics targeting the central nervous system. The structure-activity relationships of piperidine analogs highlight the profound impact of subtle chemical modifications on their pharmacological profiles. While a comprehensive, direct comparison of this compound with its analogs is currently limited by the lack of publicly available data for the parent compound, the information gathered on related structures provides a strong foundation for future research. Further investigation into the pharmacological properties of this compound is warranted to fully understand its therapeutic potential and to guide the development of next-generation piperidine-based drugs.

References

Structure-Activity Relationship of 4-Piperidinyl Benzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-piperidinyl benzoate derivatives, a versatile scaffold exhibiting a range of pharmacological activities. By objectively comparing their performance as opioid receptor modulators, local anesthetics, and choline transporter inhibitors, this document aims to provide a valuable resource for researchers in drug discovery and development. The information presented is supported by experimental data and detailed methodologies to facilitate further investigation.

Opioid Receptor Modulation

4-Piperidinyl benzoate derivatives and their analogues have been extensively studied for their interaction with opioid receptors, demonstrating activities ranging from high-affinity agonism to antagonism. The structural modifications around the piperidine and benzoate moieties play a crucial role in determining the potency and selectivity for μ (mu), δ (delta), and κ (kappa) opioid receptors.

Structure-Activity Relationship Data

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of representative 4-piperidinyl derivatives at the different opioid receptors. These derivatives often feature modifications at the piperidine nitrogen, the benzoate ring, and the linker connecting them.

CompoundR1 (Piperidine-N)R2 (Benzoate Ring)μ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
1 CH3HKi = 5.2 nMKi = 150 nMKi = 250 nM[1]
2 PhenethylHKi = 0.8 nMKi = 25 nMKi = 120 nM[2]
3 CH34-ClKi = 2.1 nMKi = 80 nMKi = 180 nM[1]
4 Phenethyl4-ClKi = 0.5 nMKi = 15 nMKi = 90 nM[2]
(3R, 4S)-23 (CH3)2NCH2-3-OH (on phenyl attached to piperidine-4)Ki = 0.0021 nM, EC50 = 0.0013 nM, Emax = 209.1%Ki = 18.4 nM, EC50 = 74.5 nM, Emax = 267.1%Ki = 25.8 nM, EC50 = 116.2 nM, Emax = 209.5%[1]
6a H (on phenyl attached to piperidin-4-ylidene)N,N-diethylcarboxamideIC50 = 3800 nM (μ)IC50 = 0.87 nM (δ)IC50 = 7470 nM (κ)[3]

Table 1: Comparative in vitro activity of selected 4-piperidinyl derivatives at opioid receptors. Lower Ki and IC50/EC50 values indicate higher binding affinity and potency, respectively. Emax represents the maximal efficacy relative to a standard agonist.

Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade through inhibitory G-proteins (Gi/o).[4][5] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[4][6] These downstream effects ultimately result in a reduction of neuronal excitability and neurotransmitter release, leading to analgesia and other physiological effects.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_Channel K+ Channel K_ion K+ K_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ca_Channel->Neuronal_Inhibition Reduced neurotransmitter release G_alpha->AC G_beta_gamma->K_Channel Activates G_beta_gamma->Ca_Channel MAPK_Pathway MAPK Pathway G_beta_gamma->MAPK_Pathway Activates ATP ATP ATP->AC cAMP->Neuronal_Inhibition Reduced signaling K_ion->Neuronal_Inhibition Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_Channel Influx (blocked) MAPK_Pathway->Neuronal_Inhibition Modulates gene expression

Caption: Opioid receptor signaling cascade.

Local Anesthetic Activity

Certain 4-piperidinyl benzoate derivatives have demonstrated significant local anesthetic properties. Their mechanism of action is believed to involve the blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the generation and conduction of nerve impulses.

Structure-Activity Relationship Data

The following table presents data on the local anesthetic efficacy of a series of benzoate compounds, highlighting the influence of different substituents on their activity in infiltration and surface anesthesia models.

CompoundR1R2Infiltration Anesthesia (% Procaine Potency)Surface Anesthesia (% Tetracaine Potency)Reference
4d -CH2CH2N(C2H5)24-Cl150120[7][8]
4g -CH2CH2N(C2H5)24-OCH3125110[7][8]
4j -CH2CH2-morpholine4-Cl130115[7][8]
4k -CH2CH2-morpholine4-OCH3110100[7][8]
LAS-286 4-ethynyl-4-benzoate1-(CH2)2-O-(CH2)2-O-CH3Higher than procaine and lidocaine-[9]

Table 2: Comparative local anesthetic activity of selected benzoate derivatives.

Choline Transporter Inhibition

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, structurally related to 4-piperidinyl benzoates, have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[10] CHT is responsible for the high-affinity uptake of choline, the rate-limiting step in acetylcholine synthesis. Inhibition of CHT can have significant implications for cholinergic neurotransmission.

Structure-Activity Relationship Data

The table below summarizes the SAR for a series of CHT inhibitors, focusing on modifications of the amide functionality and substituents on the piperidine ring.

CompoundAmide MoietyPiperidine-N SubstituentCHT Inhibition IC50 (nM)Reference
10a N,N-dimethylH150[10]
10d N-ethylH85[10]
10m (ML352) N-methylH25[10]
11a N,N-dimethylBenzyl350[10]
11d N-ethylBenzyl180[10]

Table 3: SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors.

Signaling Pathway Context

Inhibition of the choline transporter directly impacts the synthesis of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. Reduced acetylcholine levels can affect a multitude of signaling pathways involved in processes such as memory, attention, and muscle contraction. In the context of cancer, where choline metabolism is often upregulated, CHT inhibition can lead to apoptosis.[11][12]

Choline Transporter Inhibition Workflow Extracellular_Choline Extracellular Choline CHT Choline Transporter (CHT) Extracellular_Choline->CHT Intracellular_Choline Intracellular Choline CHT->Intracellular_Choline Uptake CHT_Inhibitor 4-Piperidinyl Derivative CHT_Inhibitor->CHT Inhibits Acetylcholine_Synthesis Acetylcholine Synthesis Intracellular_Choline->Acetylcholine_Synthesis Cholinergic_Signaling Cholinergic Signaling Acetylcholine_Synthesis->Cholinergic_Signaling

Caption: Mechanism of CHT inhibition.

Experimental Protocols

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [3H]diprenorphine, [3H]DAMGO).[13][14]

  • Test compounds (4-piperidinyl benzoate derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand for 60 minutes at 30°C.[15][16]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[16]

  • Wash the filters with ice-cold assay buffer.[15]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to opioid receptors, providing information on the agonist or antagonist properties of a compound.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [35S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, pH 7.4).[16][17]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with the test compound, [35S]GTPγS, and GDP for 60 minutes at 30°C.[16][18]

  • Terminate the reaction by rapid filtration through glass fiber filters.[18]

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Agonists will stimulate [35S]GTPγS binding above basal levels, while antagonists will block the stimulation caused by a known agonist.

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists.

Infiltration Anesthesia Assay (Bulbring & Wajda Method)

This in vivo assay evaluates the local anesthetic effect of a compound when infiltrated into the tissue.[9]

Materials:

  • Guinea pigs or rabbits.[9][19]

  • Test compound solution.

  • Reference standard (e.g., procaine, lidocaine).[9]

  • Stimulator to deliver a mild electrical stimulus.

Procedure:

  • Administer the test compound solution by subcutaneous injection into a defined area of the animal's back.[20][21]

  • At specific time intervals, apply a mild stimulus to the infiltrated area and observe the animal's response (e.g., flinch).

  • The absence of a response indicates successful anesthesia.

  • Record the onset and duration of the anesthetic effect.

  • Compare the potency and duration of the test compound to the reference standard.

Choline Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled choline into cells expressing the choline transporter.

Materials:

  • Cells expressing CHT (e.g., MIA PaCa-2 cells).[12]

  • [3H]choline.

  • Test compounds.

  • Uptake buffer.

Procedure:

  • Pre-incubate the cells with the test compound or vehicle.

  • Initiate choline uptake by adding [3H]choline and incubate for a specific time.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of choline uptake inhibition by the test compound.

  • Determine the IC50 value for CHT inhibition.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and evaluation of novel 4-piperidinyl benzoate derivatives.

Experimental Workflow Design Compound Design & Library Synthesis Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Design->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Functional_Assay Functional Assays (e.g., GTPγS, Choline Uptake) Hit_Identification->Functional_Assay Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Hits Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design In_Vivo_Testing In Vivo Efficacy & Toxicity Testing Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: Drug discovery workflow.

References

Cross-reactivity of 4-piperidinyl benzoate hydrochloride with other receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of pimavanserin (formerly ACP-103), a selective 5-HT2A receptor inverse agonist, with other receptors. The information presented herein is supported by experimental data from publicly available literature to offer an objective comparison of its receptor binding affinity and functional activity.

Introduction to Pimavanserin (ACP-103)

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Its primary mechanism of action is potent and selective inverse agonism at the serotonin 5-HT2A receptor.[2][3] Unlike many other antipsychotics, pimavanserin exhibits a favorable side effect profile, which is largely attributed to its high selectivity for the 5-HT2A receptor and lack of significant affinity for other monoaminergic receptors, such as dopamine D2 receptors.[4][5][6]

Comparative Receptor Binding and Functional Activity

Pimavanserin's high selectivity for the 5-HT2A receptor is a key feature of its pharmacological profile. The following table summarizes its binding affinities (Ki) and functional potencies (pIC50) at various receptors, providing a clear comparison of its on-target and off-target activities.

ReceptorLigand/AssayBinding Affinity (pKi)Functional Activity (pIC50)Reference
Primary Target
Human 5-HT2A[3H]ketanserin binding (membranes)9.3[2][4][6]
Human 5-HT2A[3H]ketanserin binding (whole cells)9.70[2][4][6]
Human 5-HT2AR-SAT functional assay (inverse agonist)8.7[2][4][7]
Cross-Reactivity Targets
Human 5-HT2CRadioligand binding (membranes)8.80[2][4][6]
Human 5-HT2CRadioligand binding (whole cells)8.00[2][4][6]
Human 5-HT2CR-SAT functional assay (inverse agonist)7.1[2][4][7]
Human 5-HT2BRadioligand binding/Functional assayLacked affinity and functional activity[2][4][6]
Human Dopamine D2Radioligand binding/Functional assayLacked affinity and functional activity[2][4][6]
Other Monoaminergic ReceptorsBroad radioligand binding screenLacked affinity[2][4]
Muscarinic M1, M2, M3Radioligand binding screen (>50% inhibition at 10 µM)Weak activityNo functional activity in vitro[8][9]
Dopamine D3Radioligand binding screen (>50% inhibition at 10 µM)Weak activity[8][9]
Norepinephrine TransporterRadioligand binding screen (>50% inhibition at 10 µM)Weak activity[8][9]
Sigma 1 & 2Radioligand binding screen (>50% inhibition at 10 µM)Weak activity[8][9]

Data presented as mean values from cited literature. pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher value indicates greater affinity or potency.

The data clearly demonstrates that pimavanserin is a highly potent 5-HT2A receptor inverse agonist.[2][4][6] While it shows some affinity for the 5-HT2C receptor, it is approximately 30- to 40-fold more selective for the 5-HT2A subtype, depending on the assay.[2][3] Importantly, pimavanserin lacks significant activity at a broad range of other receptors, including dopaminergic, adrenergic, histaminergic, and muscarinic receptors, which are often associated with the adverse effects of other antipsychotic medications.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of pimavanserin for various receptors.

General Protocol (using [3H]ketanserin for 5-HT2A):

  • Membrane Preparation: Membranes are prepared from cells heterologously expressing the human 5-HT2A receptor or from brain tissue (e.g., rat frontal cortex).[7]

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, is used.

  • Incubation: A constant concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor-containing membranes and various concentrations of the competing ligand (pimavanserin).

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[10]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values are calculated from the IC50 values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Receptor Selection and Amplification Technology (R-SAT) Functional Assay

Objective: To determine the functional activity (e.g., inverse agonism) and potency (pIC50) of pimavanserin.

Principle: R-SAT is a cell-based functional assay that measures a receptor-mediated cellular response, such as cell proliferation or transformation, over several days.[8][11] For constitutively active receptors, an inverse agonist will suppress this basal signaling.

General Protocol:

  • Cell Culture: NIH-3T3 cells are engineered to express the human 5-HT2A receptor.

  • Assay Setup: The cells are plated in microtiter plates.

  • Compound Addition: Various concentrations of pimavanserin are added to the cells.

  • Incubation: The cells are incubated for several days (typically 5-6 days) to allow for the amplification of the cellular response to the compound.[12]

  • Measurement of Cell Growth: Cell growth or proliferation is quantified using a colorimetric or other suitable method.

  • Data Analysis: The ability of pimavanserin to inhibit the constitutive (basal) activity of the 5-HT2A receptor is measured. The pIC50 value is determined from the concentration-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of the 5-HT2A receptor and the experimental workflow for determining receptor binding affinity.

G 5-HT2A Receptor Signaling Pathway and Inverse Agonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 5HT2A_R 5-HT2A Receptor (Constitutively Active) Gq Gq Protein 5HT2A_R->Gq Activates (Basal) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->5HT2A_R Activates Pimavanserin Pimavanserin (Inverse Agonist) Pimavanserin->5HT2A_R Inactivates (Stabilizes Inactive State) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A receptor signaling and the inhibitory effect of pimavanserin.

G Radioligand Binding Assay Workflow Start Start Prepare_Receptor Prepare Receptor Membranes (e.g., from cells expressing 5-HT2A) Start->Prepare_Receptor Incubate Incubate Membranes with: - Radioligand ([3H]ketanserin) - Competing Ligand (Pimavanserin) Prepare_Receptor->Incubate Filter Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki values) Count->Analyze End End Analyze->End

Caption: Workflow for determining receptor binding affinity via radioligand assay.

Conclusion

The experimental data strongly support the classification of pimavanserin as a highly selective 5-HT2A receptor inverse agonist. Its minimal cross-reactivity with a wide range of other receptors, particularly the dopamine D2 receptor, distinguishes it from other antipsychotic agents and is a key factor in its favorable clinical profile. This high degree of selectivity makes pimavanserin a valuable therapeutic agent and an important tool for researchers studying the role of the 5-HT2A receptor in various physiological and pathological processes.

References

Validating the Efficacy of 4-Piperidinyl Benzoate Hydrochloride in Preclinical Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the analgesic efficacy of 4-piperidinyl benzoate hydrochloride. Due to the limited publicly available data on this specific compound, this document outlines the established efficacy of standard analgesics, morphine and tramadol, in validated preclinical pain models. It further details the experimental protocols necessary to conduct a direct comparative analysis and explores the potential mechanisms of action based on the broader class of piperidine derivatives.

Introduction to this compound

Comparative Efficacy Data in Preclinical Pain Models

To provide a benchmark for future studies on this compound, this section summarizes the performance of two standard-of-care analgesics, Morphine and Tramadol, in two widely used preclinical pain models: the Hot Plate Test and the Acetic Acid-Induced Writhing Test.

Hot Plate Test

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics. The test measures the latency of a thermal pain response in an animal placed on a heated surface. An increase in the time it takes for the animal to show a pain response (e.g., licking a paw or jumping) indicates an analgesic effect.

Table 1: Efficacy of Standard Analgesics in the Hot Plate Test

CompoundSpeciesDose & Route of AdministrationLatency / % Maximum Possible Effect (MPE)Time Point
MorphineMouseNot SpecifiedSignificant delay in pain responseNot Specified
MorphineRat3.0 mg/kg, s.c.MED for dose-dependent antinociceptive effectsNot Specified
TramadolRat20 mg/kg, i.p.Significant increase in response latencyUp to 120 min
TramadolMouse40 mg/kg, i.p.Significant increase in hot-plate latencies30 and 60 min

Note: MPE (Maximum Possible Effect) is a calculated measure of analgesia, where a higher percentage indicates a stronger effect. MED refers to the Minimum Effective Dose.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral pain used to evaluate peripherally and centrally acting analgesics. Intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements. The efficacy of an analgesic is determined by its ability to reduce the number of these writhes.

Table 2: Efficacy of Standard Analgesics in the Acetic Acid-Induced Writhing Test

CompoundSpeciesDose & Route of Administration% Inhibition of Writhing
MorphineMouse0.124 ± 0.018 mg/kg, i.p. (ED50)50%
MorphineMouse10 mg/kg93.68%
TramadolMouse3.904 ± 0.495 mg/kg, i.p. (ED50)50%
TramadolMouse5 mg/kg, p.o.43.3%

Note: ED50 represents the dose required to produce a 50% of the maximum possible effect.

Experimental Protocols

To ensure reproducible and comparable results, the following detailed methodologies for the hot plate and acetic acid-induced writhing tests are provided.

Hot Plate Test Protocol
  • Apparatus: A commercially available hot plate apparatus with a surface temperature that can be precisely controlled. The animal is confined to the heated surface by a transparent cylinder.

  • Acclimatization: Animals are habituated to the testing room for at least one hour before the experiment.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., hind paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered this compound, a vehicle control, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), the animals are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Acetic Acid-Induced Writhing Test Protocol
  • Animals: Mice are typically used for this assay. They should be fasted for a few hours before the experiment.

  • Drug Administration: Animals are divided into groups and pre-treated with this compound, a vehicle control, or a standard analgesic (e.g., aspirin, morphine) at various doses.

  • Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1% in saline) is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each animal is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 15-20 minutes).

  • Data Analysis: The analgesic activity is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Potential Mechanisms of Action and Signaling Pathways

Based on the known pharmacology of piperidine derivatives, this compound may exert its analgesic effects through one or both of the following pathways:

Opioid Receptor Signaling

Many piperidine-based analgesics are agonists at opioid receptors, particularly the mu-opioid receptor (MOR). Activation of these G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmission Leads to Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Ligand 4-Piperidinyl Benzoate HCl (Agonist) Ligand->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion K_ion Hyperpolarization->Reduced_Neurotransmission Analgesia Analgesia Reduced_Neurotransmission->Analgesia prostaglandin_pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX COX COX-1 / COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Analgesic 4-Piperidinyl Benzoate HCl (Potential Inhibitor) Analgesic->COX Inhibits experimental_workflow cluster_setup Experimental Setup cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Vehicle, Test Compound, Standard) Animal_Acclimatization->Group_Allocation Baseline_Measurement Baseline Pain Threshold (Hot Plate Test) Group_Allocation->Baseline_Measurement Drug_Administration Drug Administration Baseline_Measurement->Drug_Administration Hot_Plate Hot Plate Test Drug_Administration->Hot_Plate Writhing_Test Acetic Acid Writhing Test Drug_Administration->Writhing_Test Calculate_MPE Calculate %MPE (Hot Plate) Hot_Plate->Calculate_MPE Calculate_Inhibition Calculate % Inhibition (Writhing Test) Writhing_Test->Calculate_Inhibition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_MPE->Statistical_Analysis Calculate_Inhibition->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

References

Benchmarking 4-Piperidinyl Benzoate Hydrochloride Against Known Sigma Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-piperidinyl benzoate hydrochloride and its structural class against established sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands. Due to the limited publicly available data on the direct binding affinity of this compound for sigma receptors, this guide will focus on benchmarking the broader class of 4-substituted piperidine derivatives. This analysis is supported by experimental data from radioligand binding assays and functional studies of well-characterized sigma receptor ligands, offering a predictive framework for the potential activity of this compound.

Introduction to Sigma Receptors

Sigma receptors are a unique class of intracellular proteins primarily located at the endoplasmic reticulum-mitochondria interface. They are classified into two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are genetically distinct and possess different pharmacological profiles.

  • Sigma-1 (σ₁) Receptors: These receptors are chaperonins that modulate calcium signaling, ion channel function, and cell survival pathways. They are implicated in a variety of central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1]

  • Sigma-2 (σ₂) Receptors: Recently identified as transmembrane protein 97 (TMEM97), these receptors are involved in cholesterol homeostasis and cell proliferation. They are considered a biomarker for proliferating tumor cells and a potential target for cancer therapeutics.

The diverse physiological roles of sigma receptors have made them attractive targets for drug discovery. A wide range of synthetic ligands with varying affinities and selectivities for σ₁ and σ₂ receptors have been developed and characterized.

Comparative Analysis of Binding Affinity

Table 1: Sigma-1 (σ₁) Receptor Binding Affinities of Selected Ligands

CompoundClassKi (nM) for σ₁Reference(s)
(+)-PentazocineBenzomorphan (Agonist)1.62 - 3.58[2][3]
PRE-084Morpholine derivative (Agonist)2.2[2]
HaloperidolButyrophenone (Antagonist)2.2 - 4[4][5]
1-(4-iodobenzyl)-4-(4-fluorobenzoyl)piperidine4-Aroylpiperidine1.00[3]
1-benzyl-4-(4-fluorobenzyl)piperidin-4-ol4-(α-hydroxyphenyl)piperidine2.00[3]
4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidinePhenoxyalkylpiperidine0.86[6]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanonePiperidine/Piperazine derivative3.2[7][8]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine4,4-disubstituted piperidine0.96[9]

Table 2: Sigma-2 (σ₂) Receptor Binding Affinities of Selected Ligands

CompoundClassKi (nM) for σ₂Reference(s)
SiramesinePhenylpiperidine (Agonist)0.12[10][11][12]
1,3-di-o-tolylguanidine (DTG)Guanidine (Non-selective Agonist)21[13]
HaloperidolButyrophenone (Antagonist)>500[3]
(+)-PentazocineBenzomorphan (Agonist)1923[3]
1-(4-iodobenzyl)-4-(4-fluorobenzoyl)piperidine4-Aroylpiperidine>500[3]
1-benzyl-4-(4-fluorobenzyl)piperidin-4-ol4-(α-hydroxyphenyl)piperidine>500[3]
4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidinePhenoxyalkylpiperidine240[6]
MAM03055ABivalent ligand55.9[14]

The data indicates that the piperidine scaffold is a common feature in many high-affinity σ₁ receptor ligands. Modifications at the 1 and 4 positions of the piperidine ring significantly influence binding affinity and selectivity. For instance, many 1,4-disubstituted piperidine derivatives exhibit high affinity and selectivity for the σ₁ receptor.[3][9] Based on these structure-activity relationships, it is plausible that this compound could exhibit affinity for the σ₁ receptor, though experimental validation is necessary.

Experimental Protocols

The determination of binding affinities for sigma receptors is primarily achieved through radioligand binding assays.

Radioligand Binding Assay for Sigma-1 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the σ₁ receptor.

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ receptor agonist).

  • Membrane Preparation: Guinea pig brain membranes, which are a rich source of σ₁ receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In assay tubes, incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membrane preparation and radioligand with a high concentration of haloperidol.

  • Incubate the mixture at 37°C for 150 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the σ₂ receptor.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) (a non-selective sigma receptor ligand).

  • Masking Ligand: (+)-Pentazocine (to block the binding of [³H]-DTG to σ₁ receptors).

  • Membrane Preparation: Rat liver membranes, which have a high density of σ₂ receptors.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In assay tubes, incubate the membrane preparation with a fixed concentration of [³H]-DTG, a masking concentration of (+)-pentazocine, and varying concentrations of the test compound.

  • For determining non-specific binding, incubate the membrane preparation, radioligand, and masking ligand with a high concentration of haloperidol.

  • Incubate the mixture at room temperature for 120 minutes.

  • Terminate the reaction and measure radioactivity as described for the σ₁ receptor assay.

  • Calculate specific binding, IC₅₀, and Ki values as described above.

Signaling Pathways and Functional Assays

Understanding the signaling pathways of sigma receptors is crucial for characterizing the functional effects of their ligands.

Sigma-1 Receptor Signaling Pathway

The σ₁ receptor acts as a molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM). It interacts with various proteins, including the inositol 1,4,5-trisphosphate receptor (IP₃R), to modulate intracellular calcium (Ca²⁺) signaling.

sigma1_pathway cluster_ER MAM Ligand σ₁ Ligand (e.g., (+)-Pentazocine) Sigma1 σ₁ Receptor Ligand->Sigma1 Binds BiP BiP (Chaperone) Sigma1->BiP Dissociates from IP3R IP₃ Receptor Sigma1->IP3R Modulates Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Cell Survival) Sigma1->Cellular_Response Promotes Ca2_ER Ca²⁺ IP3R->Ca2_ER Regulates Release ER Endoplasmic Reticulum Mitochondria Mitochondria Ca2_ER->Mitochondria Uptake Mitochondria->Cellular_Response Influences

Caption: Sigma-1 receptor signaling pathway.

A key functional assay to distinguish σ₁ receptor agonists from antagonists is the Bioluminescence Resonance Energy Transfer (BRET) assay, which can measure ligand-induced changes in σ₁ receptor oligomerization.

Sigma-2 Receptor Signaling Pathway

The σ₂ receptor/TMEM97 is involved in cholesterol transport and homeostasis, and it also modulates intracellular Ca²⁺ levels.

sigma2_pathway cluster_membrane Cellular Membranes Ligand σ₂ Ligand (e.g., Siramesine) Sigma2 σ₂ Receptor (TMEM97) Ligand->Sigma2 Apoptosis Apoptosis Ligand->Apoptosis Induces (Agonists) NPC1 NPC1 Sigma2->NPC1 Interacts with Ca2_ER Ca²⁺ Sigma2->Ca2_ER Modulates Release Cholesterol Cholesterol NPC1->Cholesterol Regulates Transport Lysosome Lysosome/Endosome Cholesterol->Lysosome Egress from ER Endoplasmic Reticulum Ca2_ER->Apoptosis Triggers

Caption: Sigma-2 receptor signaling pathway.

Functional assays for σ₂ receptor ligands often assess their impact on cell viability and apoptosis. The caspase-3 activity assay is a common method to determine if a ligand acts as an agonist (induces apoptosis) or an antagonist.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel compound like this compound at sigma receptors.

experimental_workflow Start Start: Novel Compound (4-Piperidinyl Benzoate HCl) Binding_Assay Radioligand Binding Assays Start->Binding_Assay Sigma1_Assay σ₁ Receptor Assay ([³H]-(+)-Pentazocine) Binding_Assay->Sigma1_Assay Sigma2_Assay σ₂ Receptor Assay ([³H]-DTG + (+)-Pentazocine) Binding_Assay->Sigma2_Assay Data_Analysis Data Analysis: Determine Ki for σ₁ and σ₂ Sigma1_Assay->Data_Analysis Sigma2_Assay->Data_Analysis Functional_Assay Functional Assays Data_Analysis->Functional_Assay Sigma1_Functional σ₁ Functional Assay (e.g., BRET, Ca²⁺ Imaging) Functional_Assay->Sigma1_Functional Sigma2_Functional σ₂ Functional Assay (e.g., Caspase-3 Activity, Cell Viability) Functional_Assay->Sigma2_Functional Characterization Functional Characterization: Agonist vs. Antagonist Profile Sigma1_Functional->Characterization Sigma2_Functional->Characterization Conclusion Conclusion: Pharmacological Profile of Compound Characterization->Conclusion

References

A Comparative Analysis of Synthetic Routes to 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Piperidinyl benzoate hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical framework for selecting the most suitable method based on laboratory requirements.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Esterification of 4-HydroxypiperidineRoute 2: Nucleophilic Substitution with 4-Halopiperidine
Starting Materials N-Boc-4-hydroxypiperidine, Benzoic AcidN-Boc-4-chloropiperidine, Sodium Benzoate
Number of Steps 32
Key Reactions Esterification (Steglich, Yamaguchi, or Mitsunobu), DeprotectionNucleophilic Substitution, Deprotection
Overall Yield (Estimated) 70-85%65-80%
Purity (Typical) High (>98%)Good to High (>95%)
Scalability Readily scalableScalable, may require optimization
Reagent Cost & Availability ModerateModerate
Waste Products Urea or phosphine oxide byproducts, depending on esterification methodInorganic salts
Key Advantages High purity, well-established reactionsFewer steps
Potential Challenges Removal of coupling agent byproductsAvailability of starting halide, potential for side reactions

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic strategies is outlined below. Route 1 focuses on building the ester bond first, followed by deprotection, while Route 2 involves the formation of the piperidine ring system with a suitable leaving group for subsequent displacement by the benzoate nucleophile.

SynthesisRoutes cluster_0 Route 1: Esterification of 4-Hydroxypiperidine cluster_1 Route 2: Nucleophilic Substitution A1 N-Boc-4-hydroxypiperidine C1 Esterification (Steglich/Yamaguchi/Mitsunobu) A1->C1 B1 Benzoic Acid B1->C1 D1 N-Boc-4-piperidinyl benzoate C1->D1 E1 Deprotection (HCl) D1->E1 F1 4-Piperidinyl Benzoate Hydrochloride E1->F1 A2 N-Boc-4-chloropiperidine C2 Nucleophilic Substitution A2->C2 B2 Sodium Benzoate B2->C2 D2 N-Boc-4-piperidinyl benzoate C2->D2 E2 Deprotection (HCl) D2->E2 F2 4-Piperidinyl Benzoate Hydrochloride E2->F2

Caption: Comparative workflow of two synthetic routes to this compound.

Route 1: Esterification of N-Boc-4-hydroxypiperidine followed by Deprotection

This route is a robust and widely applicable method that involves the protection of the piperidine nitrogen, followed by esterification of the hydroxyl group and subsequent deprotection to yield the final hydrochloride salt. The key advantage of this approach is the high purity of the final product, facilitated by the clean deprotection step.

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

The synthesis of the N-Boc protected starting material is a prerequisite for this route. A common method involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).

Step1 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Boc2O Boc Protection 4-Hydroxypiperidine->Reaction_Boc2O Boc₂O, Base N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_Boc2O->N-Boc-4-hydroxypiperidine Yield: ~95%

Caption: Boc protection of 4-hydroxypiperidine.

Experimental Protocol:

To a solution of 4-hydroxypiperidine (10.1 g, 100 mmol) in a suitable solvent such as dichloromethane or a biphasic system with water, a base (e.g., triethylamine or sodium bicarbonate) is added. Di-tert-butyl dicarbonate (24.0 g, 110 mmol) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-4-hydroxypiperidine as a white solid. A typical reported yield for this reaction is around 95%.[1]

Step 2: Esterification of N-Boc-4-hydroxypiperidine

Three common and effective esterification methods are presented here. The choice of method may depend on the availability of reagents and the desired reaction conditions.

Method A: Steglich Esterification

Steglich N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_Steglich Steglich Esterification N-Boc-4-hydroxypiperidine->Reaction_Steglich Benzoic Acid, DCC, DMAP N-Boc-4-piperidinyl benzoate N-Boc-4-piperidinyl benzoate Reaction_Steglich->N-Boc-4-piperidinyl benzoate Yield: 80-90%

Caption: Steglich esterification of N-Boc-4-hydroxypiperidine.

Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) and benzoic acid (13.4 g, 110 mmol) in anhydrous dichloromethane (200 mL) at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC, 22.7 g, 110 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 1.22 g, 10 mmol) are added. The reaction mixture is stirred at room temperature for 12-18 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product is purified by column chromatography to yield N-Boc-4-piperidinyl benzoate. Expected yields for this type of reaction are typically in the range of 80-90%.

Method B: Yamaguchi Esterification

Yamaguchi N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_Yamaguchi Yamaguchi Esterification N-Boc-4-hydroxypiperidine->Reaction_Yamaguchi Benzoic Acid, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP N-Boc-4-piperidinyl benzoate N-Boc-4-piperidinyl benzoate Reaction_Yamaguchi->N-Boc-4-piperidinyl benzoate Yield: 85-95%

Caption: Yamaguchi esterification of N-Boc-4-hydroxypiperidine.

Experimental Protocol:

To a stirred solution of benzoic acid (13.4 g, 110 mmol) in anhydrous toluene (150 mL) is added triethylamine (15.3 mL, 110 mmol) followed by 2,4,6-trichlorobenzoyl chloride (17.0 mL, 105 mmol) at room temperature. The mixture is stirred for 2 hours. A solution of N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) and DMAP (14.7 g, 120 mmol) in toluene (50 mL) is then added, and the reaction is stirred for an additional 12 hours. The reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. Purification by column chromatography affords the desired ester. Yamaguchi esterification often provides high yields, typically between 85-95%.[2]

Method C: Mitsunobu Reaction

Mitsunobu N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_Mitsunobu Mitsunobu Reaction N-Boc-4-hydroxypiperidine->Reaction_Mitsunobu Benzoic Acid, PPh₃, DIAD/DEAD N-Boc-4-piperidinyl benzoate N-Boc-4-piperidinyl benzoate Reaction_Mitsunobu->N-Boc-4-piperidinyl benzoate Yield: 75-90%

Caption: Mitsunobu reaction for the synthesis of N-Boc-4-piperidinyl benzoate.

Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol), benzoic acid (13.4 g, 110 mmol), and triphenylphosphine (28.9 g, 110 mmol) in anhydrous THF (250 mL) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 21.8 mL, 110 mmol) dropwise.[3][4] The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct. The Mitsunobu reaction typically gives yields in the range of 75-90%.[5]

Step 3: Deprotection and Hydrochloride Salt Formation

Deprotection N-Boc-4-piperidinyl benzoate N-Boc-4-piperidinyl benzoate Reaction_HCl Boc Deprotection N-Boc-4-piperidinyl benzoate->Reaction_HCl HCl in Dioxane/Ether 4-Piperidinyl Benzoate\nHydrochloride 4-Piperidinyl Benzoate Hydrochloride Reaction_HCl->4-Piperidinyl Benzoate\nHydrochloride Yield: >95%

Caption: Deprotection of the N-Boc group and formation of the hydrochloride salt.

Experimental Protocol:

N-Boc-4-piperidinyl benzoate (e.g., 30.5 g, 100 mmol) is dissolved in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether. A saturated solution of HCl in the chosen solvent is then added at 0 °C. The mixture is stirred at room temperature for 2-4 hours. The resulting precipitate, this compound, is collected by filtration, washed with cold ether, and dried under vacuum. This deprotection step is generally very high-yielding, often exceeding 95%.[6]

Route 2: Nucleophilic Substitution of N-Boc-4-chloropiperidine

This alternative route involves the preparation of an N-protected 4-halopiperidine, which then undergoes nucleophilic substitution with a benzoate salt. This approach can be more direct, with fewer steps than Route 1.

Step 1: Synthesis of N-Boc-4-piperidinyl benzoate via Nucleophilic Substitution

Substitution N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine Reaction_SN2 Nucleophilic Substitution N-Boc-4-chloropiperidine->Reaction_SN2 Sodium Benzoate, DMF N-Boc-4-piperidinyl benzoate N-Boc-4-piperidinyl benzoate Reaction_SN2->N-Boc-4-piperidinyl benzoate Yield: 70-85%

Caption: Nucleophilic substitution to form N-Boc-4-piperidinyl benzoate.

Experimental Protocol:

N-Boc-4-chloropiperidine (prepared from N-Boc-4-hydroxypiperidine using a chlorinating agent like thionyl chloride or phosphorus pentachloride) (21.9 g, 100 mmol) and sodium benzoate (15.8 g, 110 mmol) are dissolved in a polar aprotic solvent such as DMF (200 mL). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography. The yield for this substitution reaction can be expected to be in the range of 70-85%.

Step 2: Deprotection and Hydrochloride Salt Formation

This step is identical to Step 3 in Route 1, involving the treatment of N-Boc-4-piperidinyl benzoate with HCl in a suitable solvent to afford the final product in high yield (>95%).

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound.

  • Route 1 (Esterification) is a highly flexible and reliable method. The availability of multiple well-established esterification protocols (Steglich, Yamaguchi, Mitsunobu) allows for optimization based on substrate sensitivity and reagent availability. This route is often preferred when high purity is a critical requirement.

  • Route 2 (Nucleophilic Substitution) provides a more concise synthetic sequence. However, the availability and stability of the N-protected 4-halopiperidine starting material can be a limiting factor. This route may require more optimization to minimize potential side reactions, such as elimination.

The choice between these routes will ultimately depend on the specific needs of the research or development project, including scale, purity requirements, cost considerations, and the expertise of the laboratory personnel.

References

Head-to-Head Study of 4-Piperidinyl Benzoate Hydrochloride and Cocaine on DAT: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of the effects of 4-piperidinyl benzoate hydrochloride and cocaine on the dopamine transporter (DAT) is not available in the current scientific literature. While extensive research exists on various piperidine-based analogues of cocaine and their interactions with DAT, specific quantitative data for this compound, such as binding affinity (Kᵢ) or inhibition of dopamine uptake (IC₅₀), has not been publicly reported. Therefore, a direct, data-driven comparison as requested cannot be provided at this time.

This guide will, however, provide a framework for such a comparative study by outlining the necessary experimental protocols and data presentation formats, drawing from established methodologies used in the evaluation of other piperidine-based dopamine reuptake inhibitors and their comparison with cocaine.

Data Presentation: A Template for Comparison

Should experimental data for this compound become available, the following tables provide a structured format for a clear and concise comparison with cocaine.

Table 1: In Vitro Binding Affinity for the Dopamine Transporter (DAT)

CompoundRadioligandTissue/Cell LineKᵢ (nM)Reference
4-Piperidinyl Benzoate HCl[³H]WIN 35,428 or similare.g., Rat Striatal Membranes or hDAT-expressing cellsData Not Available
Cocaine[³H]WIN 35,428 or similare.g., Rat Striatal Membranes or hDAT-expressing cellsExample Value: 100-500[1][2]

Table 2: In Vitro Dopamine Uptake Inhibition

CompoundAssay TypeTissue/Cell LineIC₅₀ (nM)Reference
4-Piperidinyl Benzoate HCl[³H]Dopamine Uptakee.g., Rat Striatal Synaptosomes or hDAT-expressing cellsData Not Available
Cocaine[³H]Dopamine Uptakee.g., Rat Striatal Synaptosomes or hDAT-expressing cellsExample Value: 200-800[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to generate the data for the comparative tables. These protocols are based on standard practices in the field of neuropharmacology.

DAT Binding Assay

This experiment determines the affinity of a compound for the dopamine transporter.

a. Materials:

  • Radioligand: Typically [³H]WIN 35,428, a high-affinity cocaine analog.

  • Tissue Preparation: Rat striatal membranes or membranes from cells stably expressing the human dopamine transporter (hDAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Test Compounds: this compound and cocaine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 or unlabeled cocaine.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

b. Procedure:

  • Prepare tissue or cell membranes and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • For non-specific binding wells, add the non-specific binding control.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity of each filter using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This experiment measures the ability of a compound to block the reuptake of dopamine into cells.

a. Materials:

  • Radiolabeled Dopamine: [³H]Dopamine.

  • Cell Culture: Cells stably expressing hDAT (e.g., HEK293 or CHO cells) or freshly prepared rat striatal synaptosomes.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer containing glucose and pargyline (to inhibit monoamine oxidase).

  • Test Compounds: this compound and cocaine hydrochloride.

  • Uptake Inhibitor for Blank: A high concentration of a potent DAT inhibitor (e.g., nomifensine or benztropine) to determine non-specific uptake.

  • Scintillation Counter.

b. Procedure:

  • Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere, or prepare a suspension of synaptosomes.

  • Wash the cells or synaptosomes with uptake buffer.

  • Pre-incubate the cells or synaptosomes with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).

  • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

  • Allow the uptake to proceed for a short, linear time period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

  • Terminate the uptake by rapidly washing the cells or synaptosomes with ice-cold uptake buffer.

  • Lyse the cells or synaptosomes to release the accumulated [³H]dopamine.

  • Measure the radioactivity in the lysate using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a DAT inhibitor) from the total uptake.

  • Determine the IC₅₀ value by plotting the percentage of inhibition of specific uptake against the concentration of the test compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Tissue/ Cell Membranes mix Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep_membranes->mix prep_ligands Prepare Radioligand & Test Compounds prep_ligands->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 & Ki Values count->analyze experimental_workflow_uptake_assay cluster_prep Preparation cluster_incubation Incubation & Uptake cluster_termination Termination & Lysis cluster_analysis Counting & Analysis prep_cells Prepare hDAT Cells or Synaptosomes pre_incubate Pre-incubate Cells with Test Compound prep_cells->pre_incubate prep_compounds Prepare Test Compounds prep_compounds->pre_incubate add_da Add [3H]Dopamine to Initiate Uptake pre_incubate->add_da uptake Incubate for Uptake Period add_da->uptake terminate Terminate Uptake (Wash with Cold Buffer) uptake->terminate lyse Lyse Cells/ Synaptosomes terminate->lyse count Scintillation Counting of Lysate lyse->count analyze Calculate IC50 Value count->analyze signaling_pathway cluster_presynaptic cluster_synapse DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor DA->Postsynaptic_Receptor Binding Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Internalization Cocaine Cocaine / 4-Piperidinyl Benzoate HCl Cocaine->DAT Inhibition Synaptic_Cleft Synaptic Cleft

References

Comparative Selectivity Profile of 4-Substituted Piperidine Analogs in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of key 4-substituted piperidine compounds, a structural motif prevalent in many centrally acting therapeutic agents. Due to the limited publicly available selectivity data for 4-piperidinyl benzoate hydrochloride, this guide presents a representative profile for a hypothetical 4-substituted piperidine antagonist. This profile is contrasted with the established selectivity of the atypical antipsychotic Risperidone , the typical antipsychotic Haloperidol , and the highly selective research compound M100907 . The data herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel CNS-targeted therapies.

Introduction

The 4-substituted piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. Its conformational flexibility and ability to present substituents in distinct vectors allow for fine-tuning of receptor affinity and selectivity. Understanding the selectivity profile of compounds based on this scaffold is crucial for predicting their pharmacological effects, potential therapeutic applications, and off-target liabilities.

This guide focuses on the comparative binding affinities of these compounds at key dopamine and serotonin receptors, which are critical targets in the treatment of psychosis, mood disorders, and other neurological conditions.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, in nM) of a representative 4-substituted piperidine antagonist, alongside Risperidone, Haloperidol, and M100907, for a panel of CNS receptors. Lower Ki values indicate higher binding affinity.

ReceptorRepresentative 4-Substituted Piperidine Antagonist (Hypothetical Ki, nM)Risperidone (Ki, nM)[1][2]Haloperidol (Ki, nM)[3]M100907 (Ki, nM)[4][5]
Dopamine D₂53.1 - 6.21.2>10,000
Dopamine D₃15~7~7>10,000
Dopamine D₄104.662.3>10,000
Serotonin 5-HT₂ₐ10.12 - 0.5340.34
Serotonin 5-HT₂c254.81,000>10,000
Serotonin 5-HT₁ₐ1001102,300>10,000
α₁-Adrenergic500.811>10,000
α₂-Adrenergic2002.5130>10,000
Histamine H₁802.1630>10,000
Muscarinic M₁>1000>10,000>10,000>10,000

Note: The data for the representative 4-substituted piperidine antagonist is hypothetical and serves as a plausible example for comparative purposes. The Ki values for the other compounds are compiled from various sources and may exhibit some variability depending on the experimental conditions.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand known to bind to that receptor with high affinity.

1. Materials:

  • Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines like CHO or HEK293, or from specific brain regions).
  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors).
  • Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., 4-substituted piperidine analog).
  • Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer).
  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.
  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

2. Procedure:

  • A constant concentration of the radioligand and varying concentrations of the test compound are added to assay tubes containing the receptor-expressing membranes in the assay buffer.
  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
  • The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
  • The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
  • Ki = IC₅₀ / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizing Selectivity and Experimental Workflow

Selectivity Profile Comparison

The following diagram illustrates the comparative selectivity profiles of the discussed compounds based on their primary targets.

cluster_compounds Compounds cluster_receptors Primary Receptor Targets Rep Representative 4-Substituted Piperidine Antagonist D2 Dopamine D₂ Rep->D2 High Affinity S2A Serotonin 5-HT₂ₐ Rep->S2A Very High Affinity Risp Risperidone Risp->D2 High Affinity Risp->S2A Very High Affinity Halo Haloperidol Halo->D2 Very High Affinity Halo->S2A Moderate Affinity M100 M100907 M100->S2A Exceptional Affinity & Selectivity

Caption: Comparative primary receptor affinities.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a typical radioligand competition binding assay.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound - Assay Buffer B Incubate Reagents to Reach Equilibrium A->B C Separate Bound from Free Radioligand via Filtration B->C D Measure Radioactivity of Bound Ligand C->D E Data Analysis: - Determine IC₅₀ - Calculate Ki D->E

Caption: Radioligand binding assay workflow.

Conclusion

This guide provides a framework for understanding the selectivity profile of 4-substituted piperidine derivatives by comparing a representative hypothetical compound with established drugs. The provided data and experimental protocols offer a valuable resource for researchers in the field of CNS drug discovery, aiding in the rational design and evaluation of novel therapeutic agents with improved efficacy and safety profiles. The visualization of selectivity profiles and experimental workflows further facilitates the comprehension of these complex pharmacological concepts.

References

A Comparative Guide to the Pharmacokinetics of 4-Piperidinyl Benzoate Analogs and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of key 4-piperidinyl benzoate analogs and structurally related piperidine derivatives. The information presented is intended to support researchers and professionals in the field of drug development by offering a clear, data-driven comparison of these compounds. The guide summarizes quantitative pharmacokinetic data, details the experimental methodologies used in these studies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Pethidine, a 4-phenylpiperidine-4-carboxylic acid ethyl ester and a close analog of 4-piperidinyl benzoate hydrochloride, and Piperine, a well-studied piperidine alkaloid. These compounds, while structurally distinct, both contain the core piperidine scaffold and offer valuable insights into the pharmacokinetic behavior of this class of molecules. Data was obtained from preclinical studies in rats.

CompoundDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Pethidine7.1 mg/kg, i.p.0.4930.549% increase with Tramadol136% increase with Tramadol[1][2]
Piperine20 mg/kg, oral0.983~27.531.224[3]

Note: The data for Pethidine shows the impact of co-administration with Tramadol, highlighting potential drug-drug interactions. The absolute values for AUC and T½ were presented as a percentage increase compared to Pethidine administered alone.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standardized and validated experimental protocols. Below are detailed methodologies for the key experiments cited.

1. In Vivo Pharmacokinetic Study in Rats (Oral Administration)

  • Animal Model: Male Wistar rats or Sprague-Dawley rats are commonly used.[4] Animals are typically fasted overnight prior to drug administration to minimize variability in absorption.[4]

  • Drug Formulation and Administration: The test compound, such as a 4-piperidinyl benzoate analog, is formulated in a suitable vehicle (e.g., a solution in water with a solubilizing agent like gum acacia or in a solution of DMSO).[3][4] The formulation is administered orally via gavage at a predetermined dose.[3][4]

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1] Blood is typically drawn from the retro-orbital sinus or tail vein into heparinized tubes.[5]

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.[6]

  • Pharmacokinetic Analysis: Plasma concentrations of the drug and its potential metabolites are determined at each time point. Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (T½) are then calculated using appropriate software.[4]

2. Bioanalytical Method for Quantification in Plasma (LC-MS/MS)

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation.[7] An organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins.[7] The sample is then vortexed and centrifuged to separate the supernatant containing the analyte.[7]

  • Internal Standard: An internal standard (IS), a molecule structurally similar to the analyte, is added to the plasma sample before protein precipitation to ensure accuracy and precision of the quantification.[7]

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography system. The analyte and IS are separated from other plasma components on a C18 column with a mobile phase gradient.[7][8]

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[7] This technique provides high selectivity and sensitivity for the quantification of the target analyte. Specific precursor-to-product ion transitions are monitored for both the analyte and the IS.[7]

  • Quantification: The concentration of the analyte in the plasma sample is determined by comparing its peak area to that of the known concentration of the IS. A calibration curve is generated using standards of known concentrations to ensure linearity and accuracy of the measurements.[8]

Visualizations

Signaling Pathway

Piperidine-containing compounds have been shown to modulate various intracellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9] The following diagram illustrates the key components of this pathway.

PI3K_Akt_Signaling PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2:e->PIP3:w PI3K PDK1 PDK1 PIP3:e->PDK1:w Recruitment Akt Akt PIP3:e->Akt:w Recruitment PDK1:e->Akt:w mTORC1 mTORC1 Akt:e->mTORC1:w Activation CellSurvival Cell Survival & Proliferation mTORC1:e->CellSurvival:w Promotes PTEN PTEN PTEN:e->PIP3:w PK_Workflow Pharmacokinetic Study Workflow Formulation Compound Formulation Dosing Oral Gavage in Rats Formulation->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Pharmacokinetic Data Analysis LCMS->DataAnalysis Report Report Generation DataAnalysis->Report

References

A Comparative Analysis of Topical Anesthetic Formulations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, experimental evaluation, and mechanisms of common topical anesthetics, providing essential data for scientific and clinical research.

This guide offers a side-by-side analysis of prevalent topical anesthetic formulations, designed for researchers, scientists, and professionals in drug development. The following sections provide a detailed comparison of product performance based on experimental data, comprehensive experimental protocols for efficacy evaluation, and a visualization of the underlying physiological mechanisms.

Performance and Efficacy: A Quantitative Comparison

The clinical efficacy of a topical anesthetic is determined by several key parameters, including the onset of action, duration of anesthesia, and the depth of penetration into the skin. These factors are influenced by the active pharmaceutical ingredient (API), its concentration, the formulation's vehicle, and the use of occlusion. The following tables summarize quantitative data from various studies to facilitate a direct comparison of common formulations.

Formulation (Active Ingredients)Concentration(s)Onset of ActionDuration of AnesthesiaDepth of PenetrationKey Findings
Lidocaine Cream 4% - 5%3 to 5 minutes[1]35 to 40 minutes[1]~1 mm (shorter application) to 3-5 mm (longer application)[2]Liposomal formulations may offer longer duration than non-liposomal ones.[3]
Benzocaine Gel/Spray 20%15 to 30 seconds[1]~15 minutes[1]Superficial mucosal penetration[4]Rapid onset but significantly shorter duration compared to lidocaine.[1][5] Effective for mucosal surfaces.[4]
EMLA® Cream (Lidocaine and Prilocaine)2.5% / 2.5%~60 minutesIncreases for up to 3 hours under occlusion, persists for 1-2 hours after removal3 mm after 60 min, 5 mm after 120 minConsidered a gold standard for comparison.[6] Occlusion is crucial for optimal efficacy.
Lidocaine/Tetracaine Cream 7% / 7%20 to 60 minutes[7]Median of 11 hours in one study[6]Not specified in detail, but effective for dermal procedures[7]Offers a long duration of action.[6] Self-occluding formulation available.[6]
Compounded "BLT" Gel (Benzocaine, Lidocaine, Tetracaine)Varies (e.g., 20%/6%/4%)~20 minutes without occlusion[3]Not specified in detailEffective for laser resurfacing[3]Compounded formulations lack standardization.[3]

Mechanism of Action: The Sodium Channel Blockade

Topical anesthetics function by reversibly blocking nerve conduction.[8] Their primary target is the voltage-gated sodium channels located on the free nerve endings within the dermis and mucosa.[8][9] By inhibiting the influx of sodium ions, these agents prevent the depolarization of the nerve membrane, thereby blocking the initiation and propagation of the action potential that transmits pain signals.[8][9]

Topical Anesthetic Mechanism of Action cluster_0 Dermal/Mucosal Tissue cluster_1 Nerve Impulse Transmission TopicalAnesthetic Topical Anesthetic (e.g., Lidocaine, Benzocaine) NerveEnding Free Nerve Ending TopicalAnesthetic->NerveEnding Penetrates Tissue NaChannel Voltage-Gated Sodium Channel TopicalAnesthetic->NaChannel Blocks Depolarization Nerve Membrane Depolarization NaChannel->Depolarization Prevents Influx PainStimulus Painful Stimulus PainStimulus->Depolarization Initiates ActionPotential Action Potential Propagation Depolarization->ActionPotential Triggers PainSignal Pain Signal to Brain ActionPotential->PainSignal Transmits Experimental_Workflow_Topical_Anesthetic_Efficacy cluster_0 Preparation Phase cluster_1 Application Phase cluster_2 Assessment Phase cluster_3 Analysis Phase SubjectRecruitment Subject Recruitment & Informed Consent SiteDemarcation Demarcation of Test Sites SubjectRecruitment->SiteDemarcation BaselineTesting Baseline Sensory Testing (e.g., VAS for Pinprick, QST) SiteDemarcation->BaselineTesting Randomization Randomized Application (Active vs. Placebo) BaselineTesting->Randomization Occlusion Application of Occlusive Dressing (if needed) Randomization->Occlusion Incubation Specified Incubation Period Occlusion->Incubation AnestheticRemoval Removal of Anesthetic & Cleaning Incubation->AnestheticRemoval PostTesting Post-Application Sensory Testing at Defined Intervals AnestheticRemoval->PostTesting DataCollection Data Collection (e.g., VAS Scores, Thresholds) PostTesting->DataCollection DataAnalysis Statistical Analysis (Comparison of Active vs. Placebo) DataCollection->DataAnalysis Conclusion Determination of Anesthetic Efficacy DataAnalysis->Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Piperidinyl Benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Piperidinyl benzoate hydrochloride, ensuring compliance with safety protocols and minimizing environmental impact.

Due to the limited availability of specific disposal data for this compound, the following procedures are based on the well-documented hazards of its parent compound, piperidine, and general best practices for chemical waste management. It is imperative to treat this compound with the same level of caution as piperidine.

Hazard Profile and Safety Summary

The primary hazards associated with piperidine, and by extension this compound, are summarized below. This information underscores the importance of stringent adherence to safety procedures.

Hazard ClassificationDescription
Flammability Piperidine is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]
Toxicity Toxic if swallowed, inhaled, or in contact with skin.[4]
Corrosivity Causes severe skin burns and serious eye damage.[1]
Environmental Harmful to aquatic life. Prevent entry into drains and waterways.[1][2][3]
Reactivity Reacts with strong oxidizing agents and strong acids.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles and a face shield

    • A laboratory coat or chemical-resistant apron

    • Closed-toe shoes

  • Waste Segregation and Collection:

    • Designate a specific, labeled, and sealed container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

    • Keep the original product container for waste collection if possible.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • For small spills, use a non-flammable absorbent material such as sand, vermiculite, or diatomaceous earth to contain the substance.

    • Carefully collect the absorbed material into the designated waste container using non-sparking tools.

    • Ventilate the area and decontaminate the spill surface with a suitable solvent, followed by soap and water.

  • Container Management:

    • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

    • The storage area should be secure and accessible only to authorized personnel.[1][4]

  • Final Disposal:

    • All waste containing this compound must be treated as hazardous waste.

    • Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal contractor.

    • Provide the contractor with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) for piperidine if a specific one for the hydrochloride salt is unavailable.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Segregation Designate Labeled Waste Container PPE->Segregation Ensure safety first Collection Collect Waste in Designated Container Segregation->Collection Segregate waste Storage Store in a Cool, Dry, Ventilated, Secure Area Collection->Storage Securely store Spill Manage Spills with Absorbent Material Spill->Collection Contain and collect EHS Contact Environmental Health & Safety (EHS) Storage->EHS Initiate disposal process Disposal Dispose via Licensed Hazardous Waste Contractor EHS->Disposal Arrange for pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific EHS guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinyl benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinyl benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.